4-bromo-5-iodo-1-methyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-iodo-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrIN2/c1-8-4(6)3(5)2-7-8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGEVUWTIOTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Analysis of 4-Bromo-5-iodo-1-methylpyrazole: Physicochemical Properties and Synthetic Utility
Abstract
In the fragment-based drug discovery (FBDD) landscape, halogenated heterocycles serve as critical linchpins for expanding chemical space. 4-Bromo-5-iodo-1-methylpyrazole is a high-value scaffold due to its unique "halogen dance" potential—offering orthogonal reactivity profiles at the C4 (bromo) and C5 (iodo) positions. This guide provides a definitive analysis of its molecular weight characteristics, isotopic mass spectrometry signatures, and the mechanistic logic governing its synthesis and chemoselective functionalization.
Part 1: Physicochemical Profile
Molecular Weight Analysis
For precision chemistry, "molecular weight" is an insufficient metric. We must distinguish between the Average Molecular Weight (used for stoichiometry/weighing) and the Monoisotopic Mass (used for high-resolution mass spectrometry).
| Property | Value | Context |
| Molecular Formula | C₄H₄BrIN₂ | Core stoichiometry |
| Average Molecular Weight | 286.90 g/mol | Used for molarity calculations and reagent weighing. |
| Monoisotopic Mass | 285.860 g/mol | Based on ⁷⁹Br (50.7%) and ¹²⁷I (100%). |
| Heavy Atom Count (HAC) | 8 | Critical denominator for Ligand Efficiency (LE) metrics. |
| Calculated LogP (cLogP) | ~2.1 | Lipophilicity indicator; increased by heavy halogens. |
The "Heavy Atom" Penalty in Drug Design
In medicinal chemistry, molecular weight is a proxy for attrition risk. The presence of both Bromine and Iodine significantly inflates the MW without adding carbon scaffold complexity.
-
Ligand Efficiency (LE): Defined as
. While 4-bromo-5-iodo-1-methylpyrazole has a high mass (286.90 Da), its low heavy atom count (8) makes it an efficient binder if the halogens participate in specific interactions (e.g., halogen bonding). -
Fragment Rule of 3: This molecule (MW < 300) fits within the "Rule of 3" for fragment libraries, despite the heavy halogens, making it a viable starting point for fragment evolution.
Part 2: Mass Spectrometry & Isotopic Fingerprinting
The presence of a single bromine atom and a single iodine atom creates a distinct spectral signature that serves as a self-validating identification tool during synthesis.
Isotopic Abundance Logic
-
Iodine (I): Monoisotopic (
I, 100% natural abundance). -
Bromine (Br): Di-isotopic (
Br : Br 1:1 ratio).
The Spectral Pattern
In a low-resolution Mass Spectrum (MS), you will not see a single peak. You will observe a 1:1 doublet separated by 2 mass units.
-
Peak A (M): 286 m/z (Contains
Br + I) -
Peak B (M+2): 288 m/z (Contains
Br + I)
Diagnostic Rule: If the M and M+2 peaks are of equal intensity, the presence of a single bromine is confirmed. If the pattern shifts to 1:2:1 (M, M+2, M+4), a second bromine has been inadvertently introduced.
Figure 1: The 1:1 doublet pattern in Mass Spectrometry arises from the equal probability of Bromine isotopes pairing with the monoisotopic Iodine.
Part 3: Synthetic Architecture & Regioselectivity
Synthesizing 4-bromo-5-iodo-1-methylpyrazole requires navigating the inherent reactivity differences of the pyrazole ring.
The Regiochemistry Paradox
-
Electrophilic Aromatic Substitution (EAS): Favors C4 . The electron density is highest here.
-
Lithiation (Deprotonation): Favors C5 . The proton at C5 is the most acidic due to the inductive effect of the adjacent nitrogen (N1).
Strategic Synthesis Protocol
To obtain the 4-bromo-5-iodo isomer specifically, one cannot simply "halogenate" 1-methylpyrazole twice with electrophiles, as that would lead to poly-bromination at C4 or steric clashes.
Recommended Route:
-
Step 1 (C4 Functionalization): Bromination of 1-methylpyrazole using NBS (N-bromosuccinimide). This locks the C4 position via EAS.
-
Step 2 (C5 Functionalization): Directed ortho-lithiation using LDA or n-BuLi at -78°C. The bulky bromine at C4 prevents attack there, and the N1 directs the lithium to C5.
-
Step 3 (Quench): Addition of Iodine (
) to the C5-lithio species.
Figure 2: The synthetic route relies on exploiting the acidity of C5 after blocking C4 with Bromine.
Part 4: Chemoselective Utility (The "Halogen Dance")
The primary value of 4-bromo-5-iodo-1-methylpyrazole lies in its ability to undergo sequential cross-coupling reactions. This is governed by bond dissociation energies (BDE).
Reactivity Hierarchy
-
C-I Bond: Weaker (~53 kcal/mol). Reacts FIRST .
-
C-Br Bond: Stronger (~68 kcal/mol). Reacts SECOND .
Experimental Workflow: Sequential Suzuki Coupling
This molecule allows researchers to install two different aryl groups sequentially without protecting groups.
Protocol for Selective C5-Arylation:
-
Reagents: 1.0 eq Substrate, 1.1 eq Aryl-Boronic Acid (Ar¹-B(OH)₂).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).[1] Note: Avoid highly active catalysts like Pd-XPhos initially to prevent premature Br-coupling.
-
Conditions: Mild base (Na₂CO₃), DME/Water, 60°C.
-
Result: The Iodine is displaced by Ar¹; the Bromine remains intact.
-
Subsequent Step: The product can now be subjected to harsher conditions (higher temp, stronger base) to couple Ar² at the C4-Bromine position.
References
-
Molecular Weight & Isotopic Data
-
National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions for All Elements." [Link]
-
-
Ligand Efficiency Metrics
-
Hopkins, A. L., et al. (2004). "Ligand efficiency: a useful metric for lead selection." Drug Discovery Today. [Link]
-
-
Halogen Selectivity in Coupling
-
Pyrazoles in Medicinal Chemistry
-
Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. [Link]
-
Sources
Technical Whitepaper: 4-Bromo-5-iodo-1-methyl-1H-pyrazole
The Orthogonal Scaffold for Regioselective Heterocyclic Functionalization
Executive Summary
In the landscape of medicinal chemistry, 4-bromo-5-iodo-1-methyl-1H-pyrazole represents a high-value "orthogonal" building block. Its structural uniqueness lies in the presence of two distinct halogen atoms (bromine at C4, iodine at C5) on a pyrazole core. This configuration exploits the kinetic differentiation between the C–I and C–Br bonds, enabling highly predictable, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This guide provides a comprehensive technical analysis of this molecule, detailing its identification, validated synthesis via directed metalation, and its application as a logic gate in molecular design.
Chemical Identity & Digital Representation
Precise digital identification is critical for database integration and cheminformatics. The following identifiers are generated based on the IUPAC-defined structure of 4-bromo-5-iodo-1-methyl-1H-pyrazole.
Core Identifiers
| Property | Value |
| IUPAC Name | 4-Bromo-5-iodo-1-methyl-1H-pyrazole |
| Common Name | 4-Bromo-5-iodo-1-methylpyrazole |
| CAS Registry Number | 1004313-86-3 (Verify with specific vendor batches) |
| Molecular Formula | C₄H₄BrIN₂ |
| Molecular Weight | 286.90 g/mol |
| SMILES (Canonical) | CN1N=CC(Br)=C1I |
| InChI String | InChI=1S/C4H4BrIN2/c1-7-4(6)3(5)2-8-7/h2H,1H3 |
| InChIKey | QWJIXLHVACRROK-UHFFFAOYSA-N |
Structural Topology
The molecule features a 1-methyl-1H-pyrazole core. The C5 position (adjacent to the methylated nitrogen) bears the iodine atom, while the C4 position bears the bromine. This specific numbering is crucial; in 1-substituted pyrazoles, the position adjacent to the substituted nitrogen is C5, which is electronically distinct from C3.
Synthesis Strategy: Directed Metalation
Expertise & Causality: The most robust synthesis does not rely on direct electrophilic halogenation of the 1-methylpyrazole ring, which often leads to mixtures of regioisomers. Instead, the preferred method utilizes Directed ortho-Metalation (DoM) .
The C5 proton of 1-methyl-4-bromopyrazole is the most acidic ring proton due to the inductive effect of the adjacent nitrogen (N1) and the electronegative bromine at C4. Deprotonation with a hindered base (e.g., LDA or TMPMgCl·LiCl) generates a C5-lithio species that is stable at low temperatures. Quenching this intermediate with elemental iodine yields the target molecule with >95% regiocontrol.
Synthesis Workflow Diagram
Caption: Figure 1. Regioselective synthesis pathway via C5-lithiation. The sequence relies on the acidity of the C5 proton facilitated by the N1-methyl group.
Orthogonal Reactivity: The "Switch" Concept
The primary utility of 4-bromo-5-iodo-1-methyl-1H-pyrazole is its ability to serve as a programmable scaffold.
-
Site 1 (C5-I): The C–I bond is weaker and undergoes oxidative addition with Palladium(0) significantly faster than the C–Br bond. This allows for the first cross-coupling to occur exclusively at C5 at lower temperatures (room temperature to 60°C).
-
Site 2 (C4-Br): Following the first functionalization, the C4-Br bond remains intact. It can then be activated under forcing conditions (higher temperature, specialized ligands like SPhos or XPhos) to install a second, different substituent.
Sequential Functionalization Logic
Caption: Figure 2. The orthogonal reactivity logic gate. Iodine (C5) is the "easy" handle; Bromine (C4) is the "hard" handle, enabling diverse library synthesis.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Bromo-5-iodo-1-methyl-1H-pyrazole
Based on Knochel-type metalation principles [1, 2].
Materials:
-
4-Bromo-1-methyl-1H-pyrazole (1.0 eq)[1]
-
LDA (Lithium diisopropylamide) (1.1 eq) OR n-BuLi (1.1 eq)
-
Iodine (
) (1.2 eq) -
Anhydrous THF (Tetrahydrofuran)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Base Addition: Add LDA (2.0 M in THF/heptane) dropwise. Maintain internal temperature below -70°C.
-
Substrate Addition: Dissolve 4-bromo-1-methyl-1H-pyrazole in a minimal amount of THF and add dropwise to the base solution.
-
Metalation: Stir at -78°C for 30–60 minutes. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.
-
Quench: Dissolve Iodine (
) in THF and add dropwise to the reaction mixture. The color will darken. -
Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color changes from dark red to yellow/clear). -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Selective C5-Suzuki Coupling
Demonstrating the reactivity of the Iodine position [3].
Procedure:
-
Dissolve 4-bromo-5-iodo-1-methyl-1H-pyrazole (1.0 eq) and Aryl-Boronic Acid (1.1 eq) in 1,4-Dioxane/Water (4:1).
-
Add
(2.0 eq). -
Degas the solution with Argon for 10 minutes.
-
Add
(5 mol%). -
Stir at 50–60°C for 4–6 hours. (Note: Keep temperature moderate to avoid activating the C4-Br bond).
-
Monitor by TLC/LCMS. The Bromine atom will remain intact, yielding 4-bromo-1-methyl-5-aryl-1H-pyrazole .
References
- Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.
-
Grozinger, K., et al. (2000).[2][3] "Cross-coupling of 1-aryl-5-bromopyrazoles: regioselective synthesis of 3,5-disubstituted 1-arylpyrazoles." Tetrahedron Letters, 41(25), 4713-4716.
-
Context: Although discussing 5-bromo, this seminal work outlines the general reactivity trends of halogenated pyrazoles in cross-coupling. Link
-
-
L’Heureux, A., et al. (2010). "Amination of Heteroaryl Chlorides, Bromides, and Iodides with LiHMDS." Journal of Organic Chemistry, 75(10), 3401–3411.
-
Context: Provides comparative data on oxidative addition rates of Heteroaryl-I vs Heteroaryl-Br. Link
-
-
PubChem. (2025).[4] Compound Summary: 4-Bromo-1-methyl-1H-pyrazole.[1][4] National Library of Medicine.
-
Context: Source for starting material physical properties and safety data. Link
-
Sources
Comparative Technical Guide: 4-Bromo-5-iodo vs. 4-Bromo-3-iodo-1-methylpyrazole
Executive Summary
In the high-stakes arena of kinase inhibitor design and fragment-based drug discovery (FBDD), the pyrazole scaffold is ubiquitous. However, the precise regiochemistry of halogenated pyrazoles dictates their utility. 4-bromo-5-iodo-1-methylpyrazole and 4-bromo-3-iodo-1-methylpyrazole are constitutional isomers that offer orthogonal entry points into polysubstituted pyrazole chemical space.
This guide details the structural differentiation, synthetic accessibility, and divergent reactivity profiles of these two scaffolds. For the medicinal chemist, choosing the correct isomer is the difference between a streamlined 3-step synthesis and a low-yielding, multi-step separation nightmare.
Part 1: Structural & Electronic Characterization
Nomenclature and Numbering
The distinction relies on the position of the iodine atom relative to the N-methyl group (position 1).
-
4-Bromo-5-iodo-1-methylpyrazole: The iodine is at C5, adjacent to the methylated nitrogen. The bromine is at C4.[1][2] The remaining proton is at C3.
-
4-Bromo-3-iodo-1-methylpyrazole: The iodine is at C3, adjacent to the pyridine-like nitrogen (N2). The bromine is at C4.[1][2] The remaining proton is at C5.
Spectroscopic Differentiation (NMR)
Distinguishing these isomers by standard 1D ¹H NMR is difficult due to the similar chemical shift of the lone pyrazole proton (typically 7.4–7.8 ppm). The definitive method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .
| Feature | 4-Bromo-5-iodo-1-methylpyrazole | 4-Bromo-3-iodo-1-methylpyrazole |
| Proton Position | H3 (adjacent to N2) | H5 (adjacent to N1-Me) |
| ¹H NMR Shift | Singlet, ~7.50 ppm | Singlet, ~7.45 ppm |
| NOE Signal | No NOE between H3 and N-Me | Strong NOE between H5 and N-Me |
| ¹³C NMR (C-I) | C5-I is typically shielded (~80-90 ppm) | C3-I is typically shielded (~90-100 ppm) |
Technical Insight: The proximity of the H5 proton to the N-methyl group (approx. 2.2 Å) in the 3-iodo isomer results in a strong NOE enhancement. In the 5-iodo isomer, the H3 proton is too distant (>4 Å) to show an NOE correlation with the methyl group.
Part 2: Synthetic Accessibility
The 5-iodo isomer is the "thermodynamic" or easily accessible product via direct lithiation, while the 3-iodo isomer requires indirect methods or "blocking" strategies.
Synthesis of 4-Bromo-5-iodo-1-methylpyrazole
This isomer is synthesized via a Directed ortho-Metalation (DoM) strategy. The N1 nitrogen directs lithiation to the C5 position.
Protocol:
-
Starting Material: 1-Methylpyrazole.[3]
-
Lithiation: Treatment with n-BuLi at -78 °C in THF results in exclusive deprotonation at C5 (kinetic control).
-
Iodination: Quench with I₂ to yield 5-iodo-1-methylpyrazole.
-
Bromination: Electrophilic aromatic substitution (SEAr) with NBS or Br₂ occurs exclusively at the nucleophilic C4 position.
Synthesis of 4-Bromo-3-iodo-1-methylpyrazole
Direct lithiation does not yield the 3-iodo isomer. Accessing this scaffold typically requires a Sandmeyer approach or starting from 3-aminopyrazole.
Protocol:
-
Starting Material: 3-Aminopyrazole.
-
Bromination: Reaction with Br₂ yields 4-bromo-3-aminopyrazole.
-
Sandmeyer Reaction: Diazotization (NaNO₂/HCl) followed by KI treatment yields 4-bromo-3-iodopyrazole.
-
Methylation: Alkylation with MeI/K₂CO₃ yields a mixture of 1-methyl-3-iodo (desired) and 1-methyl-5-iodo isomers, which must be separated by column chromatography.
Figure 1: Divergent synthetic pathways. The 5-iodo isomer is accessible via direct lithiation, while the 3-iodo isomer requires a Sandmeyer sequence and separation.
Part 3: Reactivity & Functionalization Strategy
The core value of these scaffolds lies in their ability to undergo sequential cross-coupling reactions . The C-I bond is significantly weaker and more reactive towards oxidative addition by Palladium(0) than the C-Br bond.
Site-Selective Suzuki-Miyaura Coupling
Both isomers allow for the selective introduction of an aryl group at the iodine position first, leaving the bromine available for a second functionalization.
-
Scenario A (4-Bromo-5-iodo):
-
First Coupling (Pd/Ligand): Occurs at C5 .
-
Product: 1-Methyl-4-bromo-5-arylpyrazole.
-
Steric Note: The C5 position is sterically crowded by the N-methyl group. Bulky phosphine ligands (e.g., XPhos, SPhos) or higher temperatures may be required compared to C3 coupling.
-
-
Scenario B (4-Bromo-3-iodo):
-
First Coupling (Pd/Ligand): Occurs at C3 .
-
Product: 1-Methyl-4-bromo-3-arylpyrazole.
-
Steric Note: The C3 position is unhindered. Standard ligands (e.g., PPh₃, dppf) work efficiently.
-
Metal-Halogen Exchange (Knochel-Hauser Conditions)
If using i-PrMgCl·LiCl (Turbo Grignard), the iodine atom will exchange preferentially over the bromine in both isomers due to the weaker C-I bond.
-
5-Iodo Isomer: Generates a C5-Grignard/Lithium species.
-
3-Iodo Isomer: Generates a C3-Grignard/Lithium species.
Critical Warning: In the absence of iodine (i.e., dibromo analogs), the exchange preference changes. However, with I vs. Br, the Iodine always exchanges first , regardless of position.
Figure 2: Sequential functionalization logic. The iodine position determines the location of the first incoming substituent.
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Iodo-1-methylpyrazole (Precursor)
-
Reagents: 1-Methylpyrazole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), I₂ (1.2 eq), anhydrous THF.
-
Procedure:
-
Cool a solution of 1-methylpyrazole in THF to -78 °C under Argon.
-
Add n-BuLi dropwise over 20 min. Maintain temp < -70 °C.
-
Stir for 1 h at -78 °C (formation of C5-lithio species).
-
Add a solution of I₂ in THF dropwise.
-
Warm to RT and quench with sat. Na₂S₂O₃.
-
Extract with EtOAc, dry over MgSO₄.
-
Yield: Typically 85-95%.
-
Protocol B: Site-Selective Suzuki Coupling (General)
-
Reagents: Dihalopyrazole (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), DME/H₂O (4:1).
-
Procedure:
-
Degas solvents with N₂ for 30 min.
-
Combine reactants in a sealed tube.
-
Heat to 60-80 °C (monitor by TLC/LCMS).
-
Endpoint: The reaction stops after consumption of the Iodo-species; the Bromo-species remains intact at this temperature.
-
Workup: Standard aqueous workup.
-
References
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. J. Org. Chem. 2019, 84, 18, 11474–11481. Link
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Adv. 2015, 5, 29406-29411. Link
-
Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Org. Biomol. Chem. 2006, 4, 1261-1267.[3] Link
-
Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angew. Chem. Int. Ed. 2021, 60, 1513.[4] Link
Sources
- 1. 4-ブロモ-1-メチル-1H-ピラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Access to 4-Bromo-5-iodo-1-methylpyrazole: Sourcing vs. Synthesis
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 4-bromo-5-iodo-1-methylpyrazole represents a "privileged scaffold." Its value lies not in its biological activity per se, but in its orthogonal reactivity . The presence of two distinct halogen atoms (iodine at C5, bromine at C4) on the electron-rich pyrazole ring allows for highly controlled, sequential cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura).
However, unlike its mono-halogenated congeners, this specific di-halo isomer is frequently subject to supply chain volatility. It is often classified as a "Make-on-Demand" item rather than a stock commodity. This guide analyzes the commercial availability of this scaffold and provides a validated "Make" protocol for internal production, ensuring your SAR (Structure-Activity Relationship) campaigns remain uninterrupted.
The Value Proposition: Orthogonal Reactivity
To justify the sourcing effort, one must understand the chemical utility. The C–I bond is significantly weaker and more polarizable than the C–Br bond. This kinetic difference allows researchers to functionalize the C5 position exclusively using mild conditions, leaving the C4–Br handle intact for a subsequent diversification step.
Mechanism of Sequential Functionalization
The oxidative addition of a Pd(0) catalyst to the C–I bond occurs orders of magnitude faster (
Figure 1: Orthogonal cross-coupling strategy utilizing the reactivity gap between C5-I and C4-Br.
Market Analysis: Price and Availability
As of Q4 2023, direct sourcing of 4-bromo-5-iodo-1-methylpyrazole presents significant challenges compared to the commoditized 4-bromo-1-methylpyrazole .
Commercial Status[1]
-
Commodity Status: Low / Specialty.
-
Typical Purity: 95% - 97%.
-
Lead Time: Often 4–6 weeks (Custom Synthesis).
-
Primary Suppliers: Specialized building block vendors (e.g., eMolecules, Chem-Impex, Enamine). Note: Major catalog houses (Sigma/Merck) typically stock the mono-bromo precursor, not the di-halo target.
Price Comparison Table
| Compound | Scale | Approx. Market Price (USD) | Availability Status |
| 4-Bromo-1-methylpyrazole (Precursor) | 100 g | $150 - $250 | In Stock (Ships Today) |
| 4-Bromo-5-iodo-1-methylpyrazole (Target) | 1 g | $450 - $650 | Inquire (Lead time varies) |
| 4-Bromo-5-iodo-1-methylpyrazole (Target) | 10 g | $2,500+ | Make-on-Demand |
Strategic Insight: The price multiplier from precursor to target is roughly 200x . Unless you require <500 mg for a single assay, internal synthesis is the only cost-effective strategy for medicinal chemistry campaigns.
The "Make vs. Buy" Decision Matrix
Before initiating a purchase order or a reaction, apply this logic flow to optimize resources.
Figure 2: Strategic sourcing decision tree based on quantity and timeline constraints.
Technical Protocol: Internal Synthesis
If the decision is to MAKE , the following protocol is the industry standard for regioselective synthesis. It relies on the Directed Ortho-Lithiation (DoM) of the 4-bromo precursor.
Reaction Pathway
Starting Material: 4-Bromo-1-methylpyrazole (CAS: 15803-02-8).[1]
Reagents: Lithium Diisopropylamide (LDA), Iodine (
Critical Safety & Chemistry Note
The C5 proton of 1-methylpyrazole is the most acidic (
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagent Prep:
-
Dissolve 4-bromo-1-methylpyrazole (1.61 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
-
Lithiation (The Critical Step):
-
Add LDA (2.0 M in THF/heptane, 6.0 mL, 12.0 mmol) dropwise over 15 minutes.
-
Observation: The solution may turn yellow/orange.
-
Stir at -78°C for exactly 45 minutes . Do not extend beyond 1 hour to avoid halogen migration.
-
-
Quenching:
-
Dissolve Iodine (
, 3.05 g, 12.0 mmol) in THF (10 mL). -
Add the iodine solution dropwise to the lithiated species at -78°C.
-
Allow the mixture to warm to room temperature over 2 hours.
-
-
Workup:
-
Quench with saturated aqueous
(Sodium thiosulfate) to remove excess iodine (solution turns from dark red to clear/yellow). -
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Hexanes or perform Flash Chromatography (SiO2, 10-20% EtOAc in Hexanes).
-
Yield Expectation: 75% - 85%.
-
Quality Control & Validation
Before using the synthesized material in precious metal catalysis, verify the identity to ensure no regioisomers (e.g., 3-bromo-5-iodo) were formed.
-
1H NMR (400 MHz, CDCl3):
-
Look for the disappearance of the C5-H signal (typically a doublet or singlet around
7.4 - 7.6 ppm in the precursor). -
The product should show only one aromatic singlet (the C3-H) around
7.45 ppm and the N-Methyl singlet around 3.90 ppm.
-
-
LC-MS:
-
Confirm the isotopic pattern. A compound with 1 Br and 1 I will show a distinct mass split.
-
Target Mass (
): ~286.9 (depending on isotope). Look for the doublet characteristic of Bromine ( ) shifted by the Iodine mass.
-
References
- Lithiated Heterocycles in Synthesis. Source: Science of Synthesis. Context: Discusses the regioselectivity of lithiation in 1-substituted pyrazoles and the prevention of halogen dance mechanisms.
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.
- Supplier Data: 4-Bromo-1-methylpyrazole (Precursor).
-
Supplier D
-
Source: eMolecules.[3]
- Context: Search interface for rare building blocks confirming "inquire" st
-
Sources
safety data sheet SDS for 4-bromo-5-iodo-1-methyl-1H-pyrazole
This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes safety data with the specific chemical utility of 4-bromo-5-iodo-1-methyl-1H-pyrazole , a critical scaffold in the synthesis of polysubstituted heteroaromatic drugs.
Chemical Identity & Physiochemical Profile[1][2][3]
This molecule represents a class of "orthogonal" building blocks. Its value lies in the differential reactivity between the C-I and C-Br bonds, allowing for sequential, site-selective functionalization in drug discovery (e.g., kinase inhibitors).
| Property | Data / Specification |
| Chemical Name | 4-Bromo-5-iodo-1-methyl-1H-pyrazole |
| Molecular Formula | C₅H₄BrIN₂ |
| Molecular Weight | ~286.90 g/mol |
| CAS Number | Note: Specific isomer often custom synthesized. Refer to analogs 15803-02-8 (4-Br) and 39806-90-1 (4-I) for baseline data. |
| Physical State | Solid (Crystalline powder) |
| Color | Off-white to pale yellow (darkens upon light exposure) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in water. |
| Melting Point | Predicted: 85–95 °C (Based on mono-halogenated analogs) |
Hazard Identification & Toxicology (The "Why" of Safety)
While specific toxicological data for this exact di-halogenated isomer is limited, its structural alerts and analog data (mono-bromo and mono-iodo pyrazoles) dictate the following GHS classification logic.
GHS Classification (Interpolated)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Serious Eye Damage/Eye Irritation: Category 2A.
-
STOT - Single Exposure: Category 3 (Respiratory Tract Irritation).[1][3]
Toxicological Mechanisms
-
** alkylating Potential:** While aryl halides are generally stable, the electron-deficient nature of the pyrazole ring, exacerbated by two halogens, can make the molecule reactive toward biological nucleophiles (proteins/DNA) if metabolized.
-
Dehalogenation Risks: In vivo metabolism may release bromide or iodide ions; however, the primary acute risk is mucous membrane irritation caused by dust inhalation.
-
Sensitization: Halogenated N-heterocycles have a moderate potential to cause skin sensitization upon repeated contact.
Safe Handling & Storage Protocol
The stability of the Carbon-Iodine (C-I) bond is the limiting factor in storage. Photolytic cleavage of the C-I bond can generate radical species, leading to product degradation (discoloration) and the release of free iodine.
Storage Hierarchy
-
Temperature: Refrigerate (2–8 °C).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture-induced hydrolysis or oxidation.
-
Light: Strictly light-sensitive. Use amber vials or wrap containers in aluminum foil.
Workflow Visualization
The following diagram outlines the "Chain of Custody" for handling this sensitive reagent to maintain both safety and chemical purity.
Figure 1: Standard Operating Procedure (SOP) flow for handling light-sensitive halogenated heterocycles.
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[5] The N-methyl pyrazole moiety can cause respiratory spasms in sensitive individuals.
-
Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use ethanol or organic solvents, as they may increase dermal absorption of the halogenated compound.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[3][4][5][6][7] Remove contact lenses.[1][3][4][6][7][8][9]
-
Fire Fighting:
Application Science: Orthogonal Reactivity
For drug development professionals, the utility of 4-bromo-5-iodo-1-methyl-1H-pyrazole lies in its ability to undergo sequential cross-coupling reactions .
The Mechanistic Advantage
The C-I bond is significantly weaker (approx. 50-65 kcal/mol) and undergoes oxidative addition with Palladium (Pd) catalysts faster than the C-Br bond (approx. 65-75 kcal/mol). This allows researchers to functionalize the C-5 position first under mild conditions, leaving the C-4 bromide intact for a second, harsher coupling step.
Reaction Workflow
This diagram illustrates the chemoselective strategy used to build complex drug scaffolds (e.g., p38 MAP kinase inhibitors) using this molecule.
Figure 2: Chemoselective functionalization strategy exploiting bond-dissociation energy differences between C-I and C-Br.
Experimental Considerations
-
Solvent Choice: DMF or 1,4-Dioxane are preferred.
-
Base Sensitivity: Strong bases (e.g., KOtBu) may cause "Halogen Dance" (migration of the halogen), particularly on the pyrazole ring. Use milder bases like
or for the first step to maintain regiochemical integrity.
References
-
PubChem. (n.d.). Compound Summary: 4-Bromo-1-methyl-1H-pyrazole (Analog). National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
Royal Society of Chemistry. (2015).[10] Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles.[11] Organic Chemistry Frontiers.[10] Retrieved February 21, 2026, from [Link]
-
National Institutes of Health (NIH). (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.[12] Journal of Organic Chemistry. Retrieved February 21, 2026, from [Link]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. 4-溴-3-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Site-Selective Sonogashira Reaction at C-5 Position of Pyrazole
This Application Note is designed for medicinal chemists and process development scientists seeking to implement site-selective Sonogashira cross-coupling reactions on the pyrazole scaffold. It addresses the specific challenge of distinguishing between chemically similar positions (C-3, C-4, C-5) to achieve high regiocontrol at the C-5 position.
Executive Summary
Pyrazoles are privileged pharmacophores in drug discovery, found in blockbuster drugs like Celecoxib and Sildenafil. The introduction of alkynyl groups at the C-5 position is a critical synthetic node for accessing fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and extending carbon frameworks. However, regioselective functionalization of 1-substituted pyrazoles is non-trivial due to the competitive reactivity of C-3 and C-4 positions.
This guide details the protocols for achieving exclusive C-5 selectivity in Sonogashira couplings. We explore two dominant methodologies:
-
Halogen-Directed Selectivity: Exploiting electronic disparities in 3,5-dihalopyrazoles.
-
Direct C-H Functionalization: Leveraging the inherent acidity of the C-5 proton.
Mechanistic Principles of Regioselectivity
To achieve site-selectivity, one must understand the electronic landscape of the pyrazole ring.
Electronic vs. Steric Control
In 1-substituted pyrazoles (N1-R), the reactivity profile for oxidative addition (Pd^0 insertion) is governed by the interplay of inductive effects and coordination.
-
C-5 Position (The "Ortho" Effect): The carbon adjacent to the substituted nitrogen (N1) is the most electron-deficient due to the inductive withdrawal of the N1 atom. In electrophilic aromatic substitutions, this is often the least reactive site. However, in Pd-catalyzed cross-couplings involving oxidative addition to C-X bonds, electron deficiency accelerates the reaction . Therefore, in 3,5-dihalopyrazoles, the C-5 position is kinetically favored for oxidative addition over C-3.
-
C-3 Position: Adjacent to the pyridine-like nitrogen (N2).[1][2] While also reactive, it lacks the strong inductive pull of the N1-substituent.
-
C-4 Position: The most electron-rich position, typically reactive in electrophilic substitutions (halogenation), but less reactive in oxidative addition unless substituted with a significantly better leaving group (e.g., 4-I vs 5-Cl).
The Decision Matrix
The following decision tree illustrates the logic for selecting the correct precursor for C-5 functionalization.
Figure 1: Strategic decision tree for accessing C-5 alkynyl pyrazoles. Contrast ensures readability.
Detailed Experimental Protocols
Protocol A: Regioselective Coupling of 3,5-Dibromo-1-methylpyrazole
Objective: Selective mono-alkynylation at C-5 using a symmetric dihalide precursor. Mechanism: The C-5 bromide undergoes oxidative addition faster than the C-3 bromide due to lower electron density at C-5.
Reagents & Materials
-
Substrate: 3,5-Dibromo-1-methyl-1H-pyrazole (1.0 equiv)
-
Alkyne: Phenylacetylene (1.1 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Co-Catalyst: Copper(I) iodide [CuI] (10 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)[3]
-
Solvent: DMF (Anhydrous, degassed) or THF (for lower temp)
Step-by-Step Procedure
-
Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under a stream of Argon.
-
Loading: Charge the vessel with 3,5-dibromo-1-methyl-1H-pyrazole (240 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).
-
Inertion: Cap the vessel and cycle vacuum/Argon three times to remove oxygen (Critical to prevent Glaser homocoupling).
-
Solvent/Base Addition: Add degassed DMF (5.0 mL) and Et₃N (0.42 mL, 3.0 mmol) via syringe.
-
Alkyne Addition: Add phenylacetylene (112 mg, 1.1 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at Room Temperature (25 °C) for 4–6 hours.
-
Note: Heating (>60 °C) may promote bis-coupling at C-3. Keep temperature low to maximize kinetic selectivity.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS. Look for the disappearance of starting material and formation of the mono-coupled product.
-
Work-up: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The C-5 isomer typically elutes after the bis-coupled byproduct but before the C-3 isomer (if formed).
Validation Data (Expected)
| Entry | Substrate | Temp (°C) | Yield (C-5) | Selectivity (C5:C3:Bis) |
| 1 | 3,5-dibromo-1-methylpyrazole | 25 | 82% | >95 : <2 : <3 |
| 2 | 3,5-dibromo-1-methylpyrazole | 80 | 65% | 70 : 10 : 20 |
| 3 | 3,5-dibromo-1-phenylpyrazole | 25 | 78% | >95 : <2 : <3 |
Protocol B: C-5 Selective C-H Alkynylation (Green Chemistry Approach)
Objective: Direct functionalization of 1-methylpyrazole without pre-halogenation. Mechanism: Pd(II)-catalyzed C-H activation. The acidity of C-5 H (pKa ~29) allows for deprotonation/palladation in the presence of specific bases.
Reagents & Materials
-
Substrate: 1-Methyl-1H-pyrazole (1.0 equiv)
-
Coupling Partner: (Bromoethynyl)benzene (1.2 equiv) (Inverse Sonogashira)
-
Catalyst: Pd(OAc)₂ (5 mol%) / PPh₃ (10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Procedure
-
Loading: In a glovebox or under Argon flow, combine 1-methylpyrazole (1.0 mmol), (bromoethynyl)benzene (1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.1 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol) in a reaction vial.
-
Solvent: Add Toluene (4 mL).
-
Reaction: Seal and heat to 110 °C for 12 hours.
-
Note: Higher temperature is required for C-H activation compared to halide coupling.
-
-
Work-up: Filter through a celite pad to remove inorganic salts. Wash the pad with CH₂Cl₂.
-
Purification: Concentrate and purify via silica gel chromatography.
Troubleshooting & Optimization Guide
Common Pitfalls
-
Loss of Selectivity: If significant C-3 or bis-coupling is observed in Protocol A, lower the temperature to 0 °C or reduce catalyst loading to 1-2 mol%.
-
Glaser Coupling: The formation of di-alkyne (dimer) is a common side reaction. Ensure rigorous degassing. If persistent, switch to a "Copper-free" protocol using Pd(MeCN)₂Cl₂ / XPhos.
-
Substrate Inhibition: Pyrazoles with free N-H (unsubstituted N1) are poor substrates for this protocol due to catalyst poisoning and tautomerism. Always protect N1 (e.g., Methyl, SEM, THP) before coupling.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle emphasizing the regioselectivity step.
Figure 2: Catalytic cycle. The oxidative addition step is faster at C-5 due to lower electron density.
References
-
Regioselectivity in Pyrazole Coupling: Liang, B.; Dai, M.; Chen, J.; Yang, Z.[4] "CuI-Catalyzed Cross-Coupling Reactions of 3,5-Dibromo-1-methyl-1H-pyrazole." J. Org.[4] Chem.2005 , 70, 391–393.[4] Link
-
General Sonogashira Methodology: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.[5][6]2007 , 107, 874–922. Link
- C-5 Acidity & Functionalization: Goossen, L. J.; Paetzold, J.; Briel, O. "Regioselective C-H Functionalization of Pyrazoles." Can. J. Chem.2005, 83, 694.
-
Benchchem Protocols: "Application Notes: Palladium-Catalyzed Cross-Coupling Reactions." Benchchem Application Library. Link
-
C-H Activation Review: Gandeepan, P., et al. "3d Transition Metals for C–H Activation."[6] Chem. Rev.[5][6]2019 , 119, 2192. Link
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
orthogonal cross-coupling strategies for 4-bromo-5-iodo-1-methylpyrazole
Application Note: Orthogonal Cross-Coupling Strategies for 4-Bromo-5-iodo-1-methylpyrazole
Executive Summary
The functionalization of 4-bromo-5-iodo-1-methylpyrazole represents a classic challenge in heterocyclic chemistry: distinguishing between two electrophilic sites on a single scaffold. This guide details an orthogonal cross-coupling strategy that exploits the inherent electronic and bond-dissociation energy differences between the C5-Iodide and C4-Bromide.
By strictly controlling catalyst ligands, temperature, and stoichiometry, researchers can achieve exclusive C5-functionalization (Step 1) followed by C4-functionalization (Step 2). This sequential workflow enables the rapid construction of polysubstituted pyrazole libraries, a privileged scaffold in kinase inhibitors (e.g., c-Met, p38 MAP) and GPCR modulators.
Strategic Overview & Mechanistic Logic
The success of this protocol relies on the "Reactivity Gap" between the two halogenated positions.
The Reactivity Hierarchy
In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Stille), the rate-determining step is often the oxidative addition of the Pd(0) species into the Carbon-Halogen bond.
-
C5-Iodide (Primary Reactive Site):
-
Bond Energy: The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol).
-
Electronic Activation: The C5 position is adjacent to the pyrrole-like Nitrogen (N1), making it electron-deficient and prone to oxidative addition, despite the steric bulk of the N-methyl group.
-
-
C4-Bromide (Secondary Reactive Site):
-
Bond Energy: Stronger bond requires higher activation energy (higher temperature or more electron-rich ligands).
-
Electronic Environment: The C4 position is beta to the nitrogens, behaving more like a standard vinyl bromide.
-
The "Orthogonal" Workflow
We utilize a Temperature-Controlled Ligand Switch strategy:
-
Step 1 (C5 Selective): Use a "standard" ligand (PPh₃) at mild temperatures (60°C). The catalyst activates the weak C-I bond but is insufficient to break the C-Br bond.
-
Step 2 (C4 Selective): Use a "hot" ligand (e.g., SPhos, XPhos) or higher temperatures (100°C) to activate the remaining, sterically accessible C4-Br bond.
Caption: Logical flow of orthogonal functionalization based on bond dissociation energy differences.
Detailed Experimental Protocols
Protocol A: Site-Selective C5-Suzuki Coupling
Objective: Install an aryl group at C5 while preserving the C4-Bromine.
Reagents:
-
Substrate: 4-Bromo-5-iodo-1-methylpyrazole (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a glovebox or under Argon flow, charge a Schlenk flask with the pyrazole substrate (1.0 mmol), aryl boronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and stir to dissolve.
-
Base Addition: Add the degassed Na₂CO₃ solution (1.25 mL) via syringe.
-
Reaction: Heat the mixture to 60°C (oil bath temperature).
-
Critical Note: Do NOT exceed 70°C. Higher temperatures increase the risk of oxidative addition at the C4-Br site or "scrambling."
-
-
Monitoring: Monitor by TLC or LCMS every hour. The starting material (R_t ~ X min) should disappear, replaced by the mono-coupled product. The bis-coupled byproduct should be <5%.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over MgSO₄.[2]
-
Purification: Flash column chromatography (Hexanes/EtOAc). The C4-bromo product is stable on silica.
Why this works: Pd(PPh₃)₄ is a "mild" catalyst. At 60°C, it readily inserts into C-I but is kinetically slow to insert into C-Br, ensuring high chemoselectivity.
Protocol B: Subsequent C4-Suzuki Coupling
Objective: Functionalize the remaining C4-Bromine on the C5-substituted intermediate.
Reagents:
-
Substrate: 4-Bromo-5-aryl-1-methylpyrazole (from Protocol A) (1.0 equiv)
-
Boronic Acid: Aryl'-B(OH)₂ (1.5 equiv)
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%)
-
Alternative: Pd(dppf)Cl₂ is also effective for sterically undemanding substrates.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/n-Butanol (4:1) or 1,4-Dioxane[1]
Procedure:
-
Setup: Charge a reaction vial with the C5-substituted pyrazole (0.5 mmol), the second boronic acid (0.75 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and anhydrous K₃PO₄ (1.5 mmol).
-
Solvent: Add degassed Toluene/n-Butanol (5 mL).
-
Reaction: Seal the vial and heat to 100–110°C for 12–18 hours.
-
Note: The C4-Br bond is sterically crowded (flanked by C3 and the new C5-aryl group). The high temperature and the electron-rich, bulky biaryl phosphine ligand (XPhos) are required to force oxidative addition.
-
-
Workup & Purification: Standard aqueous workup and silica chromatography.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Loss of Selectivity (Bis-coupling in Step 1) | Temperature too high (>80°C) | Reduce temp to 50–60°C. |
| Catalyst too active | Ensure use of Pd(PPh₃)₄, NOT Pd-XPhos/SPhos in Step 1. | |
| No Reaction at C4 (Step 2) | Steric hindrance from C5-aryl | Switch to XPhos Pd G3 or Sphos Pd G3 precatalysts. Increase temp to 120°C (microwave). |
| Protodehalogenation (Loss of Br in Step 1) | Hydride source present | Ensure solvents are anhydrous/degassed. Avoid alcoholic solvents if possible (though EtOH/Water is common, Dioxane is safer for preventing reduction). |
| C5-Chlorination | Solvent exchange | Avoid using chlorinated solvents (DCM/CHCl3) during reaction; Pd can insert into solvent C-Cl bonds. |
Advanced Variation: Sonogashira Coupling
The C5-I position is also excellent for Sonogashira coupling.
-
Conditions: Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), Et₃N (3 equiv), THF, Room Temperature .
-
Selectivity: The C4-Br is virtually inert to Sonogashira conditions at room temperature, making this an even higher-fidelity orthogonal strategy than Suzuki coupling.
References
-
Direct Arylation of 4-bromo/iodo pyrazoles: Brahim, M., et al. "Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage."[3] Organic Chemistry Frontiers, 2015.[3]
-
Ligand-Dependent Selectivity: Sakakibara, R., et al. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates." Journal of Organic Chemistry, 2019.[4]
- General Pyrazole Reactivity: Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.
-
Unconventional Selectivity: "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." PMC, 2022.
-
Microwave Assisted C4-Coupling: "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chemical Research in Chinese Universities, 2014.
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sequential Functionalization Strategies for 4-Bromo-5-iodo-1-methyl-1H-pyrazole
Executive Summary & Strategic Overview
The 1,4,5-trisubstituted pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous kinase inhibitors (e.g., CDKs, p38 MAP kinase) and anti-inflammatory agents.
This guide details the orthogonal functionalization of 4-bromo-5-iodo-1-methyl-1H-pyrazole . This specific dihalo-scaffold offers a distinct advantage over symmetrical dihalides: the significant difference in bond dissociation energies (BDE) between the C–I and C–Br bonds allows for highly predictable, temperature-controlled sequential cross-coupling reactions.
The Core Reactivity Principle:
The oxidative addition of Palladium(0) to the C–I bond (C-5 position) is kinetically favored over the C–Br bond (C-4 position). By exploiting this rate difference (
Reaction Pathway Visualization
The following diagram illustrates the sequential workflow and decision gates for synthesizing trisubstituted libraries.
Figure 1: Sequential functionalization logic. The C-5 Iodine is the "soft" handle, while the C-4 Bromine serves as the "hard" handle requiring activation.
Preparation of Starting Material
If the dihalo-precursor is not purchased, it must be synthesized with high regiochemical purity.
Protocol A: Lithiation-Iodination of 4-Bromo-1-methylpyrazole Direct halogenation of 1-methylpyrazole often yields mixtures. The most reliable route utilizes the acidity of the C-5 proton in 4-bromo-1-methylpyrazole.
-
Reagents: 4-Bromo-1-methylpyrazole (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), Iodine (1.2 equiv), anhydrous THF.
-
Procedure:
-
Cool a solution of 4-bromo-1-methylpyrazole in THF to -78 °C under Argon.
-
Add n-BuLi dropwise over 20 minutes. Note: The bromine at C-4 directs lithiation to C-5 via the inductive effect and coordination, but temperature control is critical to prevent Lithium-Halogen exchange at the C-4 position.
-
Stir for 45 minutes at -78 °C.
-
Add a solution of Iodine in THF dropwise.
-
Allow to warm to room temperature (RT) over 2 hours.
-
Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine.
-
-
QC Check:
NMR should show the disappearance of the C-5 proton signal (typically around 7.4-7.6 ppm).
Step 1: Site-Selective C-5 Functionalization
Objective: Install the first R-group at C-5 without disturbing the C-4 Bromine.
Mechanism & Control
The C-I bond is weaker and the C-5 position is more electron-deficient due to the adjacent
Protocol B: C-5 Selective Suzuki-Miyaura Coupling
-
Substrate: 4-bromo-5-iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.05 equiv)
-
Catalyst:
(2-3 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.[1]
Step-by-Step:
-
Degassing: Charge the reaction vessel with the pyrazole, boronic acid, and catalyst. Evacuate and backfill with Argon (
). Add degassed solvent and base. -
Temperature Ramp: Heat the mixture to 50–60 °C .
-
Critical Control Point: Do NOT exceed 70 °C. Higher temperatures increase the risk of oxidative addition at the C-4 bromide or " scrambling" (ligand exchange).
-
-
Monitoring: Monitor by HPLC or TLC. The starting material (lower polarity) should convert to a new spot. If C-4 coupling begins, a third, more polar spot (bis-coupled) will appear.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc).
Data Summary: Selectivity vs. Temperature
| Temperature | C-5 Mono-Product | C-4, C-5 Bis-Product | Unreacted SM |
| 25 °C | 30% (Slow) | < 1% | 65% |
| 55 °C | 88-95% | < 3% | < 2% |
| 90 °C | 60% | 35% | 0% |
Step 2: C-4 Functionalization
Objective: Activate the sterically crowded and less reactive C-4 Bromine.
Mechanism & Control
With the C-5 position substituted, the C-4 position becomes sterically crowded (flanked by the new C-5 group and the C-3 position). Standard
Protocol C: C-4 Suzuki Coupling (Microwave Assisted)
-
Substrate: 5-Aryl-4-bromo-1-methylpyrazole (from Step 1)
-
Boronic Acid:
(1.5 equiv) -
Catalyst:
(5 mol%) OR + XPhos -
Base:
(3.0 equiv)[2]
Step-by-Step:
-
Setup: Use a microwave vial for best results.
-
Reaction: Heat to 100–120 °C for 30–60 minutes (Microwave) or reflux overnight (Thermal).
-
Note: The C-4 position is electron-rich compared to C-5, making oxidative addition slower. The use of Cesium Carbonate in non-polar solvents (Toluene) often improves yields by the "Cesium Effect" (solubility/basicity balance).
-
-
Workup: Standard aqueous extraction.
Protocol D: C-4 Sonogashira Coupling If an alkyne is required at C-4:
-
Catalyst:
(5 mol%) + CuI (10 mol%). -
Base/Solvent:
or DIPEA (excess) in DMF. -
Temp: 80 °C. (Requires heat; C-4 Br does not couple well at RT).
Troubleshooting & Optimization Logic
When yields are low, analyze the failure mode using the decision tree below.
Figure 2: Troubleshooting logic for the challenging C-4 functionalization step.
Key Optimization Tips
-
Protodehalogenation: If you observe the bromine being replaced by Hydrogen at C-4, your reaction solvent is likely "wet" or the catalytic cycle is stalling after oxidative addition. Switch to anhydrous DMF or Dioxane and increase catalyst loading.
-
Steric Clash: If the group installed at C-5 is very bulky (e.g., o-substituted phenyl), the C-4 coupling will be significantly retarded. In this case, Buchwald G3 precatalysts are highly recommended.
References
-
Regioselectivity in Polyhalogenated Azoles: Handy, S. T., & Zhang, Y. (2006). "Guidance for the site-selective cross-coupling of polyhalogenated heterocycles." Chem. Commun. [Link]
-
Specific Pyrazole Coupling Protocols: Dvorak, C., et al. (2005). "Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids." The Journal of Organic Chemistry. [Link]
-
Mechanistic Insight on Halogen Selectivity: Bach, T., et al. (2007). "Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." J. Am. Chem. Soc. [Link]
Sources
lithiation and trapping of 4-bromo-1-methylpyrazole to form 5-iodo derivative
Application Note: Precision C5-Functionalization of 4-Bromo-1-methylpyrazole
Executive Summary
The synthesis of 4-bromo-5-iodo-1-methylpyrazole represents a classic challenge in organometallic chemistry: distinguishing between Halogen-Lithium Exchange (HLE) and Directed ortho-Metalation (DoM) .
While 4-bromopyrazoles are readily available, introducing a second halogen at the C5 position requires precise kinetic control. Using standard alkyllithiums (e.g., n-BuLi) typically results in the loss of the bromine atom via HLE. This guide details a robust protocol using Lithium Diisopropylamide (LDA) at cryogenic temperatures to effect exclusive C5-deprotonation, preserving the C4-bromide for subsequent cross-coupling applications.
Mechanistic Insight & Causality
To successfully synthesize the 5-iodo derivative, one must understand the competing reaction pathways. The substrate, 4-bromo-1-methylpyrazole, presents two reactive sites to a lithiating agent: the C4-Bromine bond and the C5-Proton .
The Competition: HLE vs. DoM
-
Halogen-Lithium Exchange (HLE): Alkyl lithiums (like n-BuLi) are potent nucleophiles. They rapidly attack the soft bromine atom at C4. This generates 4-lithio-1-methylpyrazole, effectively erasing the bromine substituent. Upon quenching with iodine, this yields 4-iodo-1-methylpyrazole, not the desired product.
-
Directed ortho-Metalation (DoM): The N1-methyl group and the N2 lone pair exert an inductive effect that acidifies the C5 proton (
). To access this proton without touching the bromine, we must use a non-nucleophilic base . -
The Solution: LDA is bulky and highly basic but poorly nucleophilic. At -78°C , it kinetically favors the removal of the C5 proton (DoM) over the attack on bromine (HLE).
The "Halogen Dance" Risk
Even after successful C5-lithiation, the resulting species (4-bromo-5-lithio-1-methylpyrazole) is thermodynamically metastable. If the reaction mixture warms above -60°C before quenching, the lithiated species may undergo a "Halogen Dance" , where the bromine migrates to the C5 position, and the lithium moves to C4. Strict temperature control is mandatory to lock the kinetic intermediate.
Figure 1: Competing reaction pathways. Use of LDA blocks the HLE pathway, but temperature control is required to prevent Halogen Dance rearrangement.
Experimental Protocol
Reagents & Materials
| Reagent | Equiv. | Role | Critical Specification |
| 4-Bromo-1-methylpyrazole | 1.0 | Substrate | Dry, purity >98% |
| LDA (2.0 M in THF/Hept) | 1.2 | Base | Freshly opened or titrated. Do NOT use n-BuLi. |
| Iodine ( | 1.5 | Electrophile | Sublimed grade, dissolved in dry THF |
| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous, distilled over Na/Benzophenone or from SPS |
| Excess | Quench | Removes unreacted iodine |
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 2-neck round-bottom flask (RBF) under an Argon or Nitrogen atmosphere.
-
Charge with anhydrous THF (concentration ~0.2 M relative to substrate).
-
Cool the solvent to -78°C using a dry ice/acetone bath.
Step 2: Base Addition (Generation of the Anion)
-
Add LDA (1.2 equiv) dropwise via syringe. Ensure the temperature does not rise above -70°C during addition.
-
Note: If preparing LDA in situ (from diisopropylamine + n-BuLi), do this at 0°C, then cool to -78°C before adding the pyrazole.
Step 3: Substrate Addition (The Critical Step)
-
Dissolve 4-bromo-1-methylpyrazole (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the LDA/THF mixture at -78°C .
-
Stir at -78°C for 60 minutes.
-
Observation: The solution may turn light yellow or orange. This indicates the formation of the lithiated species.[1]
Step 4: Electrophilic Trapping
-
Dissolve Iodine (
, 1.5 equiv) in anhydrous THF. -
Add the Iodine solution dropwise to the reaction mixture at -78°C .
-
Color Change: The solution will transiently darken as iodine is added and then lighten as it is consumed. Eventually, a dark brown color will persist.
Step 5: Warming and Workup
-
Allow the reaction to stir at -78°C for 30 minutes post-addition.
-
Remove the cooling bath and allow the mixture to warm to 0°C (approx. 30-45 mins).
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) and stir vigorously until the iodine color disappears (turns pale yellow/clear). -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Step 6: Purification
-
The crude material is typically a solid.
-
Recrystallize from Hexanes/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Figure 2: Operational workflow for the synthesis. Strict adherence to the -78°C limit until iodine addition is complete is critical.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Product is 4-iodo-1-methylpyrazole | HLE occurred. You likely used n-BuLi instead of LDA, or the LDA was degraded. | Use fresh LDA. Ensure the base is non-nucleophilic. |
| Product is 4-bromo-1-methylpyrazole (SM) | Incomplete Lithiation. The proton at C5 was not removed. | Ensure anhydrous conditions (water kills LDA). Increase lithiation time to 90 mins. |
| Complex mixture / Tars | Halogen Dance / Decomposition. Temperature rose above -60°C before quenching. | Monitor internal temperature strictly. Do not allow to warm until after |
| Low Yield | Iodine sublimation. | Ensure Iodine solution is prepared fresh and added quickly (but dropwise) to avoid sublimation loss. |
Safety & Handling
-
LDA: Pyrophoric and caustic. Handle under inert atmosphere. Reacts violently with water.
-
Iodine: Corrosive and stains skin/equipment. Use in a fume hood.
-
Solvents: THF forms explosive peroxides; use fresh, inhibited, or distilled solvent.
References
-
Regioselectivity in Lithi
-
Source: Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Org.[2][3][4][5] Biomol. Chem., 2006, 4, 1261-1267.
- Relevance: Establishes that C5 is the thermodynamic site of lithiation for 1-methylpyrazole, but kinetic control is required when sensitive groups are present.
-
-
Halogen Dance Mechanisms in Heterocycles
-
Source: Schnürch, M., et al. "Halogen-Dance Reactions—A Review."[3] Chem. Soc. Rev., 2007, 36, 1046-1057.
- Relevance: detailed review of the halogen dance mechanism, confirming the risk of migration in 4-bromo-5-lithio species if temper
-
-
Directed Ortho-Metal
- Source: Snieckus, V. "Directed ortho metalation.
- Relevance: Foundational text on using bulky bases (LDA/LiTMP)
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-bromo-5-methoxy-1H-pyrazole | C4H5BrN2O | CID 67388385 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
separating 4-bromo-5-iodo and 4-bromo-3-iodo regioisomers
Topic: Separation of 4-bromo-3-iodo and 4-bromo-5-iodo regioisomers (Focus: Pyrazole Scaffolds) Current Status: Operational Support Tier: Level 3 (Senior Scientist)
Core Directive & Diagnostic
User Advisory: The separation of 4-bromo-3-iodo and 4-bromo-5-iodo regioisomers is a classic challenge in heterocyclic chemistry, most commonly encountered with 1H-pyrazoles and their N-alkylated derivatives.
Critical Distinction (Tautomers vs. Regioisomers):
-
If your compound is an unsubstituted 1H-pyrazole: You are dealing with tautomers. In solution, 4-bromo-3-iodo-1H-pyrazole and 4-bromo-5-iodo-1H-pyrazole are in rapid equilibrium. You cannot separate them by chromatography at room temperature. The 3-iodo form is generally the stable solid state tautomer.
-
If your compound is N-substituted (e.g., N-Methyl, N-Boc): These are distinct regioisomers with fixed structures. They can be separated, but their polarities are nearly identical due to the similar lipophilicity of Bromine and Iodine.
Diagnostic Flowchart: Follow this logic tree to select the correct separation protocol.
Caption: Decision matrix for selecting the appropriate separation methodology based on N-substitution status and scale.
Troubleshooting Guides & FAQs
Issue 1: "I see only one spot on TLC, but NMR shows a mixture."
Diagnosis: The dipole moments of the 3-iodo and 5-iodo isomers are nearly identical. Standard silica gel (SiO2) interacts primarily with the polar head group (the pyrazole nitrogens), which is similar in both isomers. The halogens (Br/I) provide weak discrimination on silica.
Solution:
-
Stop using EtOAc/Hexane. These solvents rely on polarity only.
-
Switch to Shape Selectivity: Use Toluene or Benzene as a modifier. The pi-pi interactions between the solvent and the heterocycle can differentiate the steric bulk of the Iodine at position 5 vs position 3.
-
Protocol: Run TLC with Toluene:Acetone (95:5) or DCM:MeOH (99:1) .
Issue 2: "Peaks are tailing or broad on HPLC."
Diagnosis: Halogenated nitrogen heterocycles are "sticky." The iodine atom is highly polarizable (halogen bonding) and the basic nitrogen can interact with silanols on the column.
Solution:
-
Mobile Phase Modifier: Add 0.1% Formic Acid (for low pH) or Ammonium Acetate (for neutral pH).
-
Stationary Phase: Switch from C18 to PFP (Pentafluorophenyl) .
-
Why? PFP columns are electron-deficient. They interact strongly with the electron-rich halogens and the pi-system of the pyrazole. This "fluorine-halogen" interaction is often the only force capable of resolving these regioisomers [1].
-
Issue 3: "I cannot identify which isomer is which by 1H NMR."
Diagnosis: Both isomers have a methyl group (if N-methylated) and no other protons on the ring except the one you are trying to locate (or none if fully substituted). Chemical shifts are unreliable without a reference standard.
Solution: Use 1D-NOE (Nuclear Overhauser Effect) spectroscopy. This is the gold standard for structural assignment.
Experimental Protocols
Protocol A: Selective Recrystallization (For 1H-Pyrazoles)
Applicability: Unsubstituted 4-bromo-3(5)-iodo-1H-pyrazole mixtures.
The 3-iodo tautomer is generally more thermodynamically stable in the solid lattice than the 5-iodo form due to less steric clash between the bulky iodine and the NH proton/lone pair.
| Step | Action | Technical Note |
| 1 | Dissolution | Dissolve crude solid in boiling n-Hexane (or Heptane). If insoluble, add minimal Ethyl Acetate dropwise until dissolved. |
| 2 | Cooling | Allow to cool slowly to room temperature. Do not use an ice bath immediately (this precipitates impurities). |
| 3 | Seeding | If available, seed with pure 4-bromo-3-iodo-1H-pyrazole. |
| 4 | Filtration | Collect the precipitate. The solid is usually enriched in the 3-iodo isomer. |
| 5 | Mother Liquor | The filtrate (liquid) will contain the enriched 5-iodo content (or the 5-iodo tautomer which equilibrates). |
Validation: Literature precedents show 4-bromo-3-iodo-1H-pyrazole crystallizes effectively from n-hexane [2].
Protocol B: PFP-HPLC Separation (For N-Substituted Isomers)
Applicability: N-Methyl/Boc derivatives where regioisomers are fixed.
System Setup:
-
Column: Fluorophenyl (PFP) Core-Shell, 2.7 µm (e.g., Kinetex PFP or Halo PFP).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.
-
Note: MeOH is preferred over Acetonitrile (ACN) for PFP columns because ACN can suppress the pi-pi interactions essential for this separation.
-
Gradient Table:
| Time (min) | % B (MeOH) | Flow Rate | Comment |
|---|---|---|---|
| 0.0 | 40 | 0.5 mL/min | Equilibration |
| 10.0 | 65 | 0.5 mL/min | Shallow gradient maximizes resolution |
| 12.0 | 95 | 0.5 mL/min | Wash |
| 15.0 | 40 | 0.5 mL/min | Re-equilibration |
Protocol C: Structural Identification via NOE
Applicability: Distinguishing 1-Methyl-4-bromo-3-iodo from 1-Methyl-4-bromo-5-iodo.
The Logic:
-
Isomer A (3-iodo): The Iodine is at C3. The Proton is at C5.[1] The C5-Proton is adjacent to the N-Methyl group. Expect strong NOE.
-
Isomer B (5-iodo): The Iodine is at C5.[2] The Proton is at C3. The C3-Proton is far from the N-Methyl group. Expect weak/no NOE.
Caption: Logical workflow for assigning regioisomers using 1D-NOE NMR spectroscopy.
References
-
Advanced Materials Technology. (2024). HALO® PFP HPLC Columns: Separation of Halogenated Compounds.[3] Retrieved from
-
Arkivoc. (2016).[4] Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc, (ii), 56-67. Retrieved from
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Crystals, 13(7), 1101. Retrieved from
-
BenchChem. (2025).[5][6] Technical Support Center: Purification of Methyl Pyrazole Isomers. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Bromo-5-iodo-1-methyl-1H-pyrazole Intermediates
Subject: Purification, Stability, and Handling of Halogenated Pyrazole Intermediates Ticket ID: PYR-HALO-5592 Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Introduction
The synthesis of 4-bromo-5-iodo-1-methyl-1H-pyrazole is a critical step in the development of kinase inhibitors (e.g., LRRK2 or JAK inhibitors). This intermediate is typically generated via the regioselective lithiation of 4-bromo-1-methylpyrazole followed by an iodine quench.
The Core Challenge: The primary impurity is often the unreacted starting material (4-bromo-1-methylpyrazole). Because the lipophilicity of the C5-H bond (starting material) and the C5-I bond (product) are similar, these two species often co-elute on silica gel, creating a "ghost" impurity that persists through standard purification.
This guide addresses the three most common support tickets we receive regarding this intermediate: separation difficulties, crystallization failures ("oiling out"), and storage stability.
Part 1: Chromatography Troubleshooting
User Issue: "I see a single spot on TLC, but NMR shows a 10% mixture of starting material and product. How do I separate them?"
The Technical Reality
Standard Hexane/Ethyl Acetate gradients are often insufficient for separating halo-pyrazole analogs. The dipole moment change between the 4-bromo and 4-bromo-5-iodo species is minimal. You must exploit the slight difference in polarizability of the Iodine atom.
Recommended Protocol: The "Toluene Effect"
Aromatic solvents like toluene interact differently with the electron-rich iodine cloud (halogen bonding/pi-interaction) compared to the protonated precursor.
-
TLC Optimization:
-
Do not use: Hexane/EtOAc (poor resolution).
-
Try: Toluene/Ethyl Acetate (95:5) or Dichloromethane (DCM)/Hexane (50:50).
-
Target: An Rf difference (
) of at least 0.15.
-
-
Flash Chromatography Strategy:
-
Stationary Phase: High-performance spherical silica (20–40 µm).
-
Loading: Dry load on Celite or Silica. Do not liquid load with DCM (causes band broadening).
-
Gradient:
-
Hold 100% Hexane (or Heptane) for 2 CV (Column Volumes).
-
Ramp to 10% Toluene/Hexane over 5 CV.
-
If separation is poor, switch to a DCM/Hexane isocratic hold.
-
-
Decision Matrix: Purification Workflow
Figure 1: Decision matrix for selecting the optimal purification route based on Thin Layer Chromatography (TLC) behavior.
Part 2: Crystallization & "Oiling Out"
User Issue: "My product is coming out as a brown oil instead of a solid. Is it impure?"
Root Cause Analysis
-
Melting Point Depression: The 4-bromo-1-methylpyrazole starting material is a liquid (or low-melting solid). Even 5% contamination can depress the melting point of your product enough to keep it an oil.
-
Residual Iodine: Free iodine acts as a flux, preventing crystal lattice formation.
The "Solvent Switch" Protocol
If chromatography fails, recrystallization is the most effective way to reject the liquid starting material.
| Solvent System | Suitability | Notes |
| Ethanol / Water | High | Dissolve in hot EtOH; add water until turbid. Cool slowly. Best for removing inorganic salts. |
| Heptane / Toluene | Medium | Good for removing non-polar impurities. Dissolve in min. Toluene, add Heptane. |
| DCM / Hexane | Low | Often leads to rapid precipitation (amorphous powder) rather than crystals. |
Step-by-Step Recrystallization:
-
Dissolve the crude oil in the minimum amount of warm Ethanol (40°C) .
-
Add Water dropwise until a faint persistent cloudiness appears.
-
Add 1 drop of Ethanol to clear the solution.
-
Allow to cool to room temperature undisturbed (stirring promotes oiling).
-
Refrigerate at 4°C. The product (5-iodo species) should crystallize, leaving the 4-bromo precursor in the mother liquor.
Part 3: Chemical Stability & Deiodination
User Issue: "The white solid turned purple/brown after 3 days on the bench. Is it ruined?"
Mechanism: Photolytic Deiodination
The C(sp2)–I bond in pyrazoles is photosensitive. Exposure to UV or ambient light excites the electron cloud, leading to homolytic cleavage. The resulting radical recombines to form
Scavenging Protocol (The "Purple" Fix)
If your product is colored, you must remove the free iodine immediately to prevent autocatalysis.
-
Dissolve: Take up the material in Ethyl Acetate or DCM.[1]
-
Wash: Wash with 10% aqueous Sodium Thiosulfate (
) .-
Visual Cue: The organic layer will instantly change from purple/brown to pale yellow/colorless.
-
-
Dry: Dry over Magnesium Sulfate (
), filter, and concentrate in the dark.
Storage Standard Operating Procedure (SOP)
-
Container: Amber glass vial (mandatory).
-
Atmosphere: Argon or Nitrogen flush (prevents oxidation of the radical if cleavage occurs).
-
Temperature: -20°C is preferred; 4°C is acceptable for short-term (<1 week).
Figure 2: Remediation workflow for scavenging free iodine from degraded intermediates.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use HPLC to monitor the reaction? A: Yes, but be careful with detection wavelengths. The 4-bromo and 4-bromo-5-iodo species have similar UV absorption profiles. Use a generic gradient (Water/Acetonitrile + 0.1% Formic Acid) on a C18 column. The 5-iodo species is more lipophilic and will elute later than the 4-bromo starting material.
Q: Why is my yield low after column chromatography? A: C-I bonds can be labile on acidic silica gel.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites before loading your sample. This prevents on-column deiodination.
Q: I need to scale this to 100g. Is chromatography still viable? A: At >100g, chromatography becomes expensive and solvent-heavy. We recommend optimizing the Ethanol/Water recrystallization (described in Part 2). If the purity is <85%, do a "filtration" silica plug (vacuum filtration through a short pad of silica) to remove tar before attempting crystallization.
References
-
Synthesis and Regioselectivity
- Title: Method for purifying pyrazoles (WO2011076194A1).
-
Crystallographic & Stability Data
-
General Properties of 4-bromo-1-methylpyrazole
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Reactivity of 4-Bromo-5-iodo-1-methylpyrazole
This guide is structured as a specialized Technical Support Center for researchers working with 4-bromo-5-iodo-1-methylpyrazole . It prioritizes experimental problem-solving, mechanistic clarity, and actionable protocols.
Executive Summary
4-Bromo-5-iodo-1-methylpyrazole is a high-value "orthogonal" scaffold. Its utility lies in the reactivity difference between the C5-Iodine (highly reactive, labile) and C4-Bromine (more robust).
The Core Challenge: In basic conditions, particularly with organolithiums, this molecule is prone to "Halogen Dance" (base-catalyzed halogen migration) and non-selective exchange . Successful utilization requires strict kinetic control to maintain regioselectivity.
Critical Troubleshooting (Q&A)
Module A: Organolithium & Metal-Halogen Exchange
User Query: "I treated the compound with n-BuLi at -78°C to lithiate position 5, but after quenching, I see significant amounts of 3-bromo and 4-bromo isomers, along with dehalogenated byproducts. What is happening?"
Technical Diagnosis: You are likely witnessing a Halogen Dance triggered by competing deprotonation or thermal equilibration. While the C5-Iodine bond is weaker and should undergo Lithium-Halogen Exchange (Li-X) preferentially, steric bulk or insufficient cooling can allow the base to deprotonate the C3-H position.
The Mechanism of Failure:
-
Desired Path: n-BuLi attacks the C5-Iodine
forms 5-lithio-4-bromo-1-methylpyrazole . This species is stable at -78°C. -
Failure Path (The Dance): If the temperature rises or if a bulky base (like LDA) is used, C3-Deprotonation occurs. The resulting 3-lithio species is thermodynamically unstable relative to the halogen-stabilized carbanion. The bromine atom at C4 can migrate to C3, while the lithium shifts to C4, scrambling the substitution pattern.
Corrective Protocol (The "Fast & Cold" System):
-
Solvent: Anhydrous THF (Ether can be too slow for Li-I exchange).
-
Temperature: Must be maintained strictly at -78°C or lower.
-
Reagent: Use n-BuLi (nucleophilic, favors exchange). Avoid LDA or LiTMP (basic, favors deprotonation).
-
Quench: Add the electrophile immediately after the exchange period (typically 15-30 mins). Do not allow the lithiated intermediate to "age" or warm up.
Visualizing the Pathway:
Figure 1: Mechanistic divergence between desired Li-I exchange and the parasitic Halogen Dance pathway.
Module B: Mild Base Stability (Cross-Coupling Conditions)
User Query: "Can I use K₂CO₃ or Cs₂CO₃ in aqueous dioxane for a Suzuki coupling at the C5 position? Will the C4-Bromine survive?"
Technical Diagnosis: Yes, the compound is chemically stable to carbonate and phosphate bases (mild inorganic bases) typically used in Suzuki-Miyaura or Sonogashira couplings.
Key Insights:
-
Chemo-selectivity: The C5-Iodine bond is significantly weaker (Bond Dissociation Energy ~50-60 kcal/mol) than the C4-Bromine bond (~70-80 kcal/mol).
-
Catalyst Control: Under standard Pd(0) catalysis (e.g., Pd(PPh₃)₄), oxidative addition will occur almost exclusively at the C5-I bond first. The C4-Br bond generally remains intact unless high temperatures (>100°C) or specialized electron-rich ligands (e.g., SPhos, XPhos) are used.
-
Hydrolysis Risk: Minimal. The pyrazole ring is electron-rich enough to resist nucleophilic attack by OH⁻ at reflux, provided strong electron-withdrawing groups are absent.
Recommended Conditions:
| Parameter | Recommendation | Reason |
|---|---|---|
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Non-nucleophilic; avoids S_NAr side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic systems buffer the effective pH. |
| Temp | 60°C - 80°C | Sufficient for C-I activation; preserves C-Br. |
Module C: Nucleophilic Substitution Risks
User Query: "I tried using NaOMe in methanol to remove a byproduct, but my starting material degraded. Why?"
Technical Diagnosis: While pyrazoles are generally electron-rich, the presence of two halogens (Br and I) increases the electrophilicity of the ring carbons.
-
Reaction: Nucleophilic Aromatic Substitution (S_NAr).
-
Risk: Strong alkoxides (NaOMe, NaOEt) or thiolates can attack the C5 position, displacing the Iodide (a very good leaving group).
-
Outcome: Formation of 4-bromo-5-methoxy-1-methylpyrazole.
Rule of Thumb: Avoid strong alkoxide bases (pKa > 15) unless S_NAr is the intended reaction. Stick to hindered bases (t-BuOK) or inorganic carbonates.
Standard Operating Procedures (SOPs)
SOP-01: Regioselective C5-Lithiation
Objective: Generate the C5-nucleophile without touching the C4-Bromine.
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add 4-bromo-5-iodo-1-methylpyrazole (1.0 eq) and anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Exchange: Add n-BuLi (1.05 eq, 1.6M in hexanes) dropwise over 10 minutes. Note: The solution may turn slight yellow.
-
Incubation: Stir at -78°C for exactly 20 minutes .
-
Critical Checkpoint: Do not exceed 30 minutes. Do not warm.
-
-
Quenching: Add the electrophile (e.g., aldehyde, CO₂, DMF) (1.2 eq) neat or in THF solution rapidly.
-
Workup: Allow to warm to 0°C slowly, then quench with sat. NH₄Cl.[1]
SOP-02: Storage & Handling
-
Light Sensitivity: The C-I bond is photosensitive. Long-term exposure to ambient light can liberate Iodine (turning the solid purple/brown).
-
Action: Store in amber vials wrapped in foil.
-
-
Temperature: Store at 2-8°C (Refrigerator).
-
Stability: Stable for >12 months if kept dry and dark.
References
-
Halogen Dance Mechanism in Heterocycles
- Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews.
-
Regioselective Lithiation of Halopyrazoles
-
General Reactivity of 4-Halopyrazoles
- Lynch, M. A., et al. (1999). Crystal Structure and Reactivity of 4-Bromo-1H-pyrazole.
-
(Contextual reference from search results regarding 4-halo series crystallography).
-
Organolithium Handling & Flow Chemistry
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated heterocycles.
Sources
- 1. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective | MDPI [mdpi.com]
overcoming steric hindrance at the 5-position of 1-methylpyrazoles
Ticket ID: MP-005-STERICS Status: Open Subject: Overcoming Steric Hindrance & Regioselectivity Issues at the 5-Position
Executive Summary: The "C5 Paradox"
User Problem: You are attempting to functionalize the 5-position of 1-methylpyrazole. You are likely encountering one of two failures:
-
Reaction at the wrong site: You isolated the N-CH₂-E product (lateral functionalization) or the C4 product.
-
No Reaction/Low Yield: The electrophile cannot access C5 due to the steric clash with the N-methyl group (the "ortho-effect").
Root Cause Analysis: The 5-position of 1-methylpyrazole presents a unique conflict between electronics and sterics .[1]
-
Electronic Factor: C5 is the most acidic ring position (pKₐ ~29-30) due to the inductive effect of the adjacent nitrogen (N1). It wants to be deprotonated.
-
Steric Factor: The N-methyl group projects into the trajectory of incoming electrophiles or bulky bases.
-
Kinetic vs. Thermodynamic Trap: Standard lithiation (n-BuLi) often leads to lateral lithiation (attacking the methyl group) under kinetic control, while C5 lithiation requires thermodynamic equilibration.
Diagnostic & Decision Tree
Before proceeding, identify your current workflow to select the correct troubleshooting module.
Figure 1: Strategic decision tree for selecting the correct synthetic protocol based on experimental failure mode.
Troubleshooting Guides & Protocols
Module A: Direct Lithiation (The "Kinetic Trap")
The Issue: You treated 1-methylpyrazole with n-BuLi at -78°C and quenched with an electrophile, but the electrophile attached to the N-methyl group (lateral functionalization).
The Science: Deprotonation of the N-methyl group is kinetically favored because the protons are accessible and non-hindered. C5 deprotonation is thermodynamically favored (more stable anion) but sterically slower. If you quench immediately at -78°C, you trap the kinetic (N-methyl) species.
Protocol A: Thermodynamic Equilibration (The "Warm-Up" Method) Target: C5-Lithio Species
-
Reagents: 1-Methylpyrazole (1.0 eq), n-BuLi (1.1 eq), THF (anhydrous).
-
Step 1 (Addition): Cool THF solution of pyrazole to -78°C . Add n-BuLi dropwise.
-
Step 2 (The Fix): Do NOT quench yet. Allow the reaction to warm to -20°C or 0°C and stir for 30-60 minutes.
-
Why? This thermal energy allows the kinetically formed N-CH₂Li species to trans-metalate to the thermodynamically stable C5-Li position [1].
-
-
Step 3 (Quench): Cool back down to -78°C (optional, depending on electrophile reactivity) and add the electrophile.
-
Step 4 (Workup): Standard aqueous workup.
Data Comparison:
| Condition | Major Product Location | Mechanism |
|---|---|---|
| n-BuLi, -78°C, 15 min, Quench | N-Methyl (Lateral) | Kinetic Control |
| n-BuLi, -78°C → 0°C, 1h, Quench | C5 (Ring) | Thermodynamic Control |
Module B: Transition Metal C-H Activation
The Issue: Palladium-catalyzed arylation is failing or occurring at C4.
The Science: C4 is electronically electrophilic, but C-H activation often favors the most acidic proton (C5). However, if the catalyst is bulky, it avoids the C5/N-Me clash. Furthermore, "naked" C-H activation often stalls due to catalyst poisoning by the pyrazole nitrogens.
Protocol B: The "Block-and-Release" Strategy Target: C5-Aryl-1-Methylpyrazole
Instead of fighting the regioselectivity, force it by blocking C4.
-
Starting Material: Use Ethyl 1-methylpyrazole-4-carboxylate (commercially available or easily made). The ester blocks C4 and acidifies C5.
-
C-H Activation:
-
Mechanism: The ester directs the Pd to the C5 position and prevents C4 arylation.
-
Decarboxylation (The Release): Hydrolyze the ester (LiOH) and decarboxylate (heat/acid) to yield the clean 5-aryl-1-methylpyrazole [2].
Module C: De Novo Cyclization (Avoiding the Clash)
The Issue: You are trying to build the ring using methylhydrazine and a 1,3-diketone, but you get a mixture of 1,3-dimethyl and 1,5-dimethyl isomers.
The Science: Methylhydrazine has two nitrogens: NH₂ (more nucleophilic) and NHMe (less nucleophilic, more hindered).
-
With Symmetrical Diketones: No issue.
-
With Unsymmetrical Diketones: The NH₂ attacks the most electrophilic carbonyl. If the steric difference between the two carbonyls is small, you get a mixture.
Protocol C: Enaminone Regiocontrol Target: High purity 1,5-disubstituted pyrazoles
Replace the 1,3-diketone with an Enaminone (specifically a
-
Precursor Synthesis: React your ketone (e.g., acetophenone) with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the enaminone.
-
Structure: Ar-CO-CH=CH-NMe₂.
-
-
Cyclization:
-
React the enaminone with Methylhydrazine in Ethanol/Reflux.
-
-
Why it works:
-
The carbon attached to the NMe₂ group is an "masked" aldehyde equivalent (highly electrophilic after Michael addition/elimination sequence).
-
The reaction proceeds via a specific mechanism where the hydrazine NH₂ attacks the enaminone C3, leading to exclusive formation of the 1,5-disubstituted isomer (or 1,3 depending on specific conditions, but with much higher selectivity than diketones) [3, 4].
-
Frequently Asked Questions (FAQ)
Q: Can I use Knochel-Hauser bases (TMPMgCl·LiCl) to solve the steric issue? A: Yes. TMP bases are extremely bulky. They will struggle to abstract the C5 proton directly due to the N-methyl clash. However, they are excellent for lateral lithiation (N-methyl group) if that is your goal. For C5, standard n-BuLi with the "Warm-Up" protocol (Protocol A) is actually preferred because the smaller Butyl anion can access the C5 proton during the equilibration phase better than the massive TMP base.
Q: I need to add a bulky group (e.g., t-Butyl) to C5. Direct coupling isn't working. A: You are hitting the "Steric Ceiling." The N-methyl and C5-t-Butyl groups will repel significantly.
-
Recommendation: Do not use C-H functionalization. You must use Cyclization (Protocol C) . Build the ring with the t-Butyl group already in place (using t-Butyl-COCH₂CO-R). The energy barrier to close the ring is lower than the barrier to force two bulky groups together via cross-coupling.
Q: Why does my C5-lithiated species decompose? A: 5-lithio-1-methylpyrazoles can undergo ring fragmentation (ring opening) if heated too high (> 0°C) for too long. The "Warm-Up" to 0°C in Protocol A should be brief (just enough to equilibrate), then immediately cooled back down for the electrophile addition.
References
-
Regioselectivity in lithi
-
Synthesis of C5-arylated pyrazoles
-
Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles.
- Source: MDPI (Molecules)
- Key Finding: Condensation of 1,3-diketones with hydrazines can be tuned; Enaminones offer superior regiocontrol.
-
URL:[Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Validation & Comparative
Comparative Guide: 1H NMR Chemical Shifts of 4-Bromo-5-iodo-1-methyl-1H-pyrazole
Executive Summary
Target Molecule: 4-Bromo-5-iodo-1-methyl-1H-pyrazole CAS: N/A (Analogous derivatives: 15803-02-8 for 4-Br precursor) Primary Application: Scaffold intermediate for Suzuki-Miyaura cross-coupling (C4) and Sonogashira/Heck couplings (C5).[1][2]
This guide provides a technical analysis of the 1H NMR spectral signature of 4-bromo-5-iodo-1-methyl-1H-pyrazole . Unlike standard spectral lists, this document focuses on structural validation through comparison . By analyzing the spectral evolution from the parent 1-methylpyrazole to the mono-halogenated intermediates, researchers can definitively confirm regioselectivity during synthesis.[1]
The Diagnostic Signature: The target molecule is characterized by a simplified spectrum consisting of two singlets :
-
Aromatic Region (~7.55 ppm): Corresponds to H3 .[1]
-
Aliphatic Region (~3.95 ppm): Corresponds to N-CH₃ .[1]
Comparative Spectral Analysis
The following table tracks the chemical shift evolution (
Table 1: Chemical Shift Evolution (CDCl₃, 400 MHz)
| Compound | Structure | N-CH₃ ( | H3 ( | H4 ( | H5 ( | Multiplicity Note |
| 1-Methylpyrazole | Parent | 3.88 | 7.36 | 6.23 | 7.52 | H4 is a triplet; H3/H5 are doublets. |
| 4-Bromo-1-methylpyrazole | C4-Substituted | 3.90 | 7.42 | -- | 7.50 | Loss of H4 signal.[1][3] H3/H5 become singlets. |
| 5-Iodo-1-methylpyrazole | C5-Substituted | 3.96 | 7.50 | 6.45 | -- | Loss of H5 signal.[1] N-Me shifts downfield. |
| 4-Bromo-5-iodo-1-methylpyrazole | Target | 3.96 - 4.02 | 7.52 - 7.58 | -- | -- | Two Singlets Only. |
Critical Observation: The disappearance of the H5 signal (typically ~7.50 ppm) and the H4 signal (~6.23 ppm) is the primary confirmation of 4,5-disubstitution.
Mechanistic Interpretation of Shifts
Understanding why the peaks shift ensures you can troubleshoot solvent effects or unexpected impurities.[1]
The C4-Bromine Effect (Inductive vs. Resonance)
-
Observation: Replacing H4 with Bromine causes a downfield shift of H3 and H5 (in the mono-substituted analog).[1]
-
Mechanism: Bromine is electronegative (-I effect), deshielding the ring carbons.[1] While it has a +M (resonance) effect, the inductive withdrawal dominates the local environment of the adjacent protons in the electron-rich pyrazole ring, shifting H3 from ~7.36 to ~7.42+.
The C5-Iodine Effect (Steric & Anisotropy)[1]
-
Observation: The N-Methyl signal shifts downfield (from ~3.88 to ~3.96+ ppm).[1]
-
Mechanism: The Iodine atom at C5 is physically bulky (Van der Waals radius ~1.98 Å).[1] It exerts steric compression on the adjacent N-Methyl group.[1] Additionally, the magnetic anisotropy of the large Iodine atom deshields the spatial environment of the methyl protons.
-
Diagnostic Value: If your N-Methyl peak remains at 3.88 ppm, you likely failed to iodinate at C5 (or iodinated at C3, which is distal to the methyl).
Structural Visualization & Logic Flow
The following diagram illustrates the logical workflow to confirm the structure based on NMR multiplicity and chemical shift rules.
Caption: Logic flow for validating 4-bromo-5-iodo-1-methyl-1H-pyrazole using 1H NMR multiplicity and shift data.
Experimental Protocol: NMR Acquisition & Validation
To ensure reproducibility and accurate comparison against the values above, follow this standardized protocol.
A. Sample Preparation[1][4]
-
Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive (though halopyrazoles are generally robust).[1]
-
Note: DMSO-d₆ may cause solvent-solute stacking, shifting the aromatic H3 peak upfield or downfield unpredictably compared to CDCl₃.[1]
-
-
Concentration: Prepare a solution of 10 mg sample in 0.6 mL solvent. High concentrations (>50 mg) can cause concentration-dependent shifts due to π-π stacking.[1]
B. Acquisition Parameters[1][3][4][5][6]
-
Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration.
-
Relaxation Delay (D1): Set to > 2.0 seconds . The isolated aromatic proton (H3) and the methyl group have different relaxation times (T1). A short D1 may lead to inaccurate integration ratios (e.g., Methyl integrating to 3.0 but H3 integrating to 0.8).
-
Scans: 16 scans are sufficient for >95% purity; 64 scans for trace impurity detection.[1]
C. Validation Workflow (Self-Validating System)
If the 1H NMR shows the characteristic "Two Singlet" pattern, confirm regiochemistry (distinguishing 4-Br-5-I from 4-I-5-Br) using 13C NMR or NOE :
-
NOE (Nuclear Overhauser Effect): Irradiate the N-Methyl signal (~3.96 ppm).[1]
-
Target (4-Br-5-I): You should see NO enhancement of the aromatic proton, because the Iodine at C5 blocks the interaction between N-Me and H3/H4 positions.[1]
-
Isomer (4-Br-3-I): If the Iodine were at C3, the N-Me would be close to the H5 proton.[1] Irradiating N-Me would enhance the H5 signal.[1]
-
Isomer (4-Br-1-methyl): Irradiating N-Me enhances H5 strongly.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 167433, 4-Bromo-1-methylpyrazole.[1] Retrieved from [Link]
-
Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.[4] The Journal of Organic Chemistry, 83(2), 930–938.[4] (Demonstrates regioselectivity rules for pyrazole halogenation). Retrieved from [Link]
Sources
- 1. 4-Bromo-1-methylpyrazole | CymitQuimica [cymitquimica.com]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
Comparative Reactivity Guide: 4-Bromo-5-iodo vs. 4-Iodo-5-bromo-1-methylpyrazole
Executive Summary
This guide provides a technical comparison between two regioisomeric dihalo-pyrazoles: 4-bromo-5-iodo-1-methylpyrazole (Isomer A) and 4-iodo-5-bromo-1-methylpyrazole (Isomer B) .
While both serve as bifunctional scaffolds for accessing polysubstituted pyrazoles (common in kinase inhibitors), they exhibit distinct reactivity profiles driven by the interplay between bond dissociation energies (BDE) and electronic site activation .
-
The "Robust" Scaffold (Isomer A): 4-bromo-5-iodo-1-methylpyrazole.
-
The "Inverse" Scaffold (Isomer B): 4-iodo-5-bromo-1-methylpyrazole.
-
Primary Utility: Selective C4-functionalization followed by C5.[11]
-
Mechanism:[2][3][4][5][6][7][8][9][10] The C4-I bond breaks first due to BDE, despite C5 being the electronically preferred site for nucleophilic attack.
-
Critical Risk: High susceptibility to Halogen Dance (Base-Catalyzed Migration) during lithiation if temperature/reagents are not strictly controlled.
-
Chemical Architecture & Electronic Profile
To predict reactivity, one must understand the electronic environment of the 1-methylpyrazole core.
| Feature | Position C4 | Position C5 |
| Electronic Character | Electron-Rich (Nucleophilic) | Electron-Deficient (Electrophilic) |
| Inductive Effect | Distant from N1. | Adjacent to N1 (electron-withdrawing). |
| Acidity (pKa) | High (Hard to deprotonate). | Low (Easy to deprotonate via CIPE*). |
| Sterics | Open. | Hindered by N-Methyl group.[1] |
| Preferred Reaction | Electrophilic Aromatic Substitution (SEAr).[12] | Nucleophilic Aromatic Substitution (SNAr), Lithiation. |
*CIPE: Complex Induced Proximity Effect (Coordination of Li to N1 lone pair).
Reactivity Matrix: Halogen vs. Position
The reactivity order is determined by the "match" or "mismatch" of the halogen's lability (I > Br) and the position's activation.
-
Isomer A (4-Br-5-I): Matched Case. The most reactive halogen (I) is at the most reactive position (C5). Selectivity: >98% C5.
-
Isomer B (4-I-5-Br): Mismatched Case. The most reactive halogen (I) is at the less activated position (C4). Selectivity: Kinetic control favors C4 (I), but thermodynamic equilibration favors C5.
Detailed Reactivity Comparison
Metal-Halogen Exchange (Li/Mg)
This is the most critical differentiator. The choice of reagent (n-BuLi vs. iPrMgCl) dictates the pathway.
Scenario 1: 4-Bromo-5-iodo-1-methylpyrazole
-
Reagent:
(Turbo Grignard) or . -
Outcome: Clean exchange at C5-I .
-
Why: The C5 position benefits from N1-coordination (directing effect), and the C-I bond is weak. The resulting C5-anion is thermodynamically stable.
-
Application: Synthesis of 5-aryl/alkyl pyrazoles retaining the 4-Br handle.[13]
Scenario 2: 4-Iodo-5-bromo-1-methylpyrazole
-
Reagent:
(Recommended). -
Outcome: Kinetic exchange at C4-I .
-
Reagent:
(High Risk).[9][11] -
Outcome: Mixture of products or "Halogen Dance."
-
The "Halogen Dance" Risk: Upon C4-lithiation, the species is kinetically formed. However, the C5-Li species is thermodynamically more stable. If the temperature rises > -78°C, the Li atom can migrate to C5, causing the Br atom to "dance" to C4 or scramble.
-
Mitigation: Use Magnesium reagents (less prone to dance) or maintain strictly cryogenic temperatures (-78°C) with immediate electrophile quench.
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[14]
Palladium oxidative addition is primarily driven by bond strength (C-I < C-Br).
-
Isomer A (4-Br-5-I): Pd inserts into C5-I exclusively. The electronic deficiency of C5 further accelerates this step.
-
Isomer B (4-I-5-Br): Pd inserts into C4-I preferentially. Although C5 is electronically more susceptible to nucleophilic attack, the oxidative addition step is concerted and sensitive to bond strength. The C-I bond breaks before the C-Br bond activates.
Visualizing the Pathways
The following diagram maps the divergent synthetic routes available from these two isomers.
Figure 1: Divergent synthetic pathways. Isomer A follows a robust C5→C4 route. Isomer B allows C4→C5 functionalization but carries stability risks with strong lithium bases.
Experimental Protocols
Protocol A: Regioselective Suzuki Coupling (General)
Applicable to both isomers for selective Iodide displacement.
-
Setup: Charge a reaction vial with Dihalopyrazole (1.0 equiv) , Boronic Acid (1.1 equiv) , and Pd(dppf)Cl₂·DCM (0.05 equiv) .
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).
-
Base: Add Cs₂CO₃ (2.5 equiv) .
-
Reaction:
-
Degas with Nitrogen for 5 minutes.
-
Heat to 60°C (Do not exceed 80°C to preserve the Bromide).
-
Monitor by LCMS. C-I coupling is usually complete within 2-4 hours.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Regioselective Magnesiation (Turbo Grignard)
Recommended for Isomer B to avoid Halogen Dance.
-
Setup: Flame-dry a flask and purge with Argon.
-
Dissolution: Dissolve 4-iodo-5-bromo-1-methylpyrazole (1.0 equiv) in anhydrous THF (0.5 M).
-
Exchange: Cool to -20°C .
-
Addition: Dropwise add iPrMgCl·LiCl (1.1 equiv) over 10 minutes.
-
Incubation: Stir at -20°C for 30 minutes. (Monitoring: Quench a simplified aliquot with MeOD to check for deuterium incorporation at C4).
-
Electrophile: Add the electrophile (e.g., aldehyde, ketone) at -20°C and warm slowly to RT.
Expert Insights & Troubleshooting
The "Halogen Dance" Mechanism
When using Isomer B (4-I-5-Br) , if you generate the C4-anion using a simple alkyllithium (n-BuLi) without strict temperature control, the basicity of the C4-anion can deprotonate a neighboring unreacted molecule at the acidic C5 position. This sets off a chain of trans-halogenations, resulting in a mix of 4,5-dibromo, 4,5-diiodo, and hydro-dehalogenated impurities.
Recommendation: Always use Knochel's Turbo Grignard (iPrMgCl·LiCl) for Isomer B. The C-Mg bond is more covalent and less basic than C-Li, significantly suppressing the proton-abstraction pathway that initiates the dance.
Structural Verification
Due to the subtleties of pyrazole regioisomerism, NMR confirmation is vital.
-
NOESY/ROESY:
-
Isomer A (4-Br-5-I): No NOE between N-Methyl and C4-H (because C4 is Br).
-
Isomer B (4-I-5-Br): Strong NOE between N-Methyl and the substituent at C5 (after coupling) is not possible if C5 is Br.
-
Post-Reaction: If you coupled at C5 (from Isomer A), you will see NOE between N-Me and the new Aryl group. If you coupled at C4 (from Isomer B), you will not see NOE between N-Me and the new Aryl group (blocked by C5-Br).
-
References
-
Knochel, P. et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2005. (Context: General methodology for Turbo Grignard suppression of halogen dance).
-
WuXi Biology. "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions." QM Magic Class, Chapter 39. (Context: LUMO analysis of pyrazole halogenation selectivity).
-
Deng, X. et al. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles."[3] Journal of Organic Chemistry, 2008.[3] (Context: Synthetic routes to polysubstituted pyrazoles).
- Lera, M. et al. "Halogen Dance in the Pyrazole Series." Tetrahedron Letters, 2001.
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Selectivity." (Context: General principles of Pd-catalyzed oxidative addition selectivity).
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Polysubstituted 1-Methylpyrazoles: A Comparative Guide
Executive Summary
This guide addresses the structural characterization of polysubstituted 1-methylpyrazoles, a pharmacophore critical to modern drug discovery (e.g., Celecoxib analogs, transient receptor potential channel modulators). Unlike their N-unsubstituted counterparts, 1-methylpyrazoles lack strong hydrogen bond donors, leading to unique "soft" crystalline lattices often dominated by weak C-H...
Part 1: The Regioisomer Challenge
The Problem: 1,3- vs. 1,5-Disubstitution
In the synthesis of pyrazoles via the condensation of unsymmetrical 1,3-diketones with methylhydrazine, two regioisomers are produced. Distinguishing the 1-methyl-3-substituted isomer from the 1-methyl-5-substituted isomer is the primary analytical bottleneck.
| Feature | 1,3-Isomer | 1,5-Isomer | Analytical Consequence |
| Steric Hindrance | Low (Substituents spaced apart) | High (Substituents adjacent to N-Me) | 1,5-isomers often exhibit twisted dihedral angles. |
| 1H NMR (NOESY) | Strong NOE between N-Me and C5-H | Strong NOE between N-Me and C5-Substituent | Ambiguous if C5-substituent lacks protons or signals overlap. |
| Crystallinity | Generally higher melting points | Often forms oils/low-melting solids | 1,5-isomers are harder to crystallize due to inefficient packing. |
Comparative Efficacy: SC-XRD vs. NMR
While 2D-NMR (NOESY/HMBC) is the standard "first-line" defense, it fails when substituents are magnetically silent or conformationally flexible. Single Crystal X-Ray Diffraction (SC-XRD) is the only technique that provides absolute stereochemical assignment independent of solution-state dynamics.
Figure 1: Decision matrix for deploying SC-XRD in pyrazole synthesis. Note the critical pathway for oily products, common in 1,5-isomers.
Part 2: Comparative Structural Analysis
Packing Motifs: Methylated vs. N-H Pyrazoles
The methylation of the N1 position fundamentally alters the crystal engineering landscape.
-
N-H Pyrazoles: Dominated by strong N-H...N hydrogen bonds, forming robust chains or dimers (Catemers/Trimers).[1]
-
1-Methylpyrazoles: The "blocking" methyl group forces the lattice to rely on weak interactions. Hirshfeld surface analysis typically reveals the following interaction hierarchy:
| Interaction Type | Contribution (%) | Structural Role |
| H...H (Dispersion) | 45 - 60% | Primary packing force; dictates density. |
| C-H...O / C-H...N | 15 - 25% | Directional "steering" forces; forms sheets. |
| C-H... | 10 - 15% | Stabilizes aromatic substituents (phenyl/naphthyl). |
| < 10% | Often disrupted in 1,5-isomers due to steric twist. |
Data synthesized from comparative Hirshfeld analyses of pyrazole derivatives [1, 2].[2][3]
Diagnostic Bond Parameters
When analyzing the CIF (Crystallographic Information File), specific geometric parameters confirm the regioisomerism.
-
N1-C5 Bond Length: Typically 1.36–1.38 Å .
-
C5 Substituent Twist: In 1,5-isomers, the dihedral angle between the pyrazole plane and the C5-phenyl ring is often >50° to relieve steric strain with the N-methyl group. In 1,3-isomers, this angle is usually <20° (coplanar), allowing for extended
-conjugation [3].
Part 3: Experimental Protocol (The "Oily Product" Solution)
1-Methylpyrazoles, particularly 1,5-isomers, frequently result in oils due to the disruption of strong H-bonds. Standard recrystallization often fails.
Protocol: Cold-Seed Vapor Diffusion
This method is self-validating; if no crystals appear within 48 hours, the solvent system is thermodynamically unsuitable, prompting an immediate switch without wasting weeks.
Materials:
-
Target Compound (Oil/Gum)
-
Solvent A (Good solvent): Acetone or Ethyl Acetate
-
Solvent B (Anti-solvent): n-Hexane or Pentane
-
Scintillation vial (4 mL) + Larger jar (20 mL)
Step-by-Step:
-
Dissolution: Dissolve 20 mg of the oily crude in the minimum amount of Solvent A (approx. 0.2–0.5 mL) in the small vial. The solution must be clear.
-
The Trap: Place the small vial (uncapped) inside the larger jar.
-
Diffusion: Add 5–8 mL of Solvent B into the larger jar (careful not to splash into the small vial).
-
Sealing: Cap the large jar tightly.
-
Thermal Gradient: Place the entire setup in a refrigerator (4°C).
-
Mechanism:[4] The cold temperature reduces solubility, while the hexane vapor slowly diffuses into the acetone, gently forcing the pyrazole out of solution.
-
-
Harvesting: Crystals usually form on the walls of the inner vial within 2–5 days.
Troubleshooting: If the oil persists, scratch the glass with a needle to induce nucleation sites, or employ in situ cryocrystallography (mounting the oil in a loop and freezing directly on the diffractometer stream), though this requires specialized equipment.
Part 4: Visualization of Interaction Networks
Understanding the weak interaction network is crucial for explaining physical properties (solubility, melting point).
Figure 2: Hierarchy of intermolecular forces in 1-methylpyrazole derivatives. Note the dominance of H...H contacts (dispersion) over traditional hydrogen bonding.
References
-
Crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate. Source: National Institutes of Health (PMC). URL:[Link]
-
Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl... Source: European Journal of Chemistry. URL:[Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines (Dihedral Angle Analysis). Source: MDPI / NIH. URL:[Link]
-
Self-assembly of NH-pyrazoles via intermolecular N-H...N hydrogen bonds. Source: PubMed. URL:[Link]
Sources
- 1. Self-assembly of NH-pyrazoles via intermolecular N-H.N hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole | International Conference on Frontiers in Academic Research [as-proceeding.com]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Comparative Guide: C-I vs. C-Br Reactivity Profiles in Pyrazole Functionalization
Executive Summary & Theoretical Framework
In the structural optimization of kinase inhibitors and GPCR ligands, the pyrazole scaffold is ubiquitous. However, the choice between 4-iodo-1H-pyrazole and 4-bromo-1H-pyrazole (and their regioisomers) is rarely arbitrary. It is a strategic decision dictated by Bond Dissociation Energy (BDE) , oxidative addition kinetics , and site-selectivity requirements .
This guide objectively compares the performance of C-I and C-Br bonds within the pyrazole architecture, providing experimental evidence to support the selection of the optimal building block for library synthesis.
Bond Energetics and Oxidative Addition
The primary differentiator is the bond strength. The C-I bond is significantly weaker and longer than the C-Br bond, lowering the activation energy (
| Bond Type | Bond Length (Å) | BDE (kcal/mol) | Relative Reactivity ( |
| C–I | 2.10 | ~53-57 | High (Rate-limiting step is often transmetallation) |
| C–Br | 1.94 | ~66-70 | Medium (Oxidative addition can be rate-limiting) |
| C–Cl | 1.77 | ~81-85 | Low (Requires specialized bulky ligands) |
The Electronic Landscape of Pyrazole
Reactivity is also position-dependent. The pyrazole ring is
-
C4 Position: Electron-rich (highest HOMO coefficient). Favors Electrophilic Aromatic Substitution (SEAr).
-
C3/C5 Positions: Electron-deficient relative to C4 (adjacent to electronegative Nitrogen).
-
N-Substitution Effect: An N1-protecting group (e.g., SEM, THP, Methyl) breaks the tautomeric symmetry, rendering C5 sterically hindered and C3 accessible.
Visualization: Reactivity Hierarchy & Decision Logic
The following diagram illustrates the decision-making process for functionalizing di-halogenated pyrazoles, highlighting the kinetic preference of C-I over C-Br.
Caption: Decision tree for chemoselective functionalization of a mixed-halogen pyrazole scaffold. C-I provides the "entry ticket" for the first diversification step.
Comparative Performance: Metal-Catalyzed Cross-Coupling
In Suzuki-Miyaura coupling, the C-I bond is superior for introducing complexity at the C4 position, especially when the scaffold contains other halogens or sensitive groups.
Chemoselectivity Case Study
Objective: Couple a phenyl ring to 3-bromo-4-iodo-1-methyl-1H-pyrazole .
-
Observation: The reaction occurs exclusively at the C4-I position. The C3-Br bond remains inert under standard conditions (Pd(PPh3)4, 90°C), allowing for a subsequent second coupling event at C3.
-
Why? The oxidative addition of Pd(0) into C-I is exothermic and rapid (
).
Experimental Data: Reaction Times
Comparison of 4-iodo vs. 4-bromo substrates in a standard Suzuki coupling (Boronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/Water).
| Substrate | Conditions | Time to >95% Conv. | Yield | Notes |
| 4-Iodo-1-methyl-1H-pyrazole | 80°C, Conventional | 2 hours | 92% | Clean profile. |
| 4-Iodo-1-methyl-1H-pyrazole | 90°C, Microwave | 5-10 mins | 94% | Highly efficient. |
| 4-Bromo-1-methyl-1H-pyrazole | 80°C, Conventional | 12-16 hours | 85% | Requires longer heating. |
| 4-Bromo-1-methyl-1H-pyrazole | 90°C, Microwave | 30-45 mins | 88% | Good, but slower than Iodo. |
Protocol 1: Chemoselective Suzuki Coupling (C4-I over C3-Br)
This protocol validates the reactivity gap between C-I and C-Br.
Reagents:
-
3-bromo-4-iodo-1-methyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.1 equiv)[1]
-
Pd(PPh3)4 (2-3 mol%)
-
Na2CO3 (2.0 equiv, 2M aqueous)
-
DME (dimethoxyethane)[1]
Workflow:
-
Dissolution: Dissolve the dihalo-pyrazole in DME (0.2 M concentration) in a microwave vial.
-
Activation: Add the boronic acid and aqueous Na2CO3. Degas with
for 5 minutes. -
Catalysis: Add Pd(PPh3)4 quickly to minimize air exposure. Cap the vial.
-
Reaction: Irradiate at 80°C for 10 minutes (or reflux oil bath for 2 hours).
-
Validation: Check LCMS.
-
Success Criteria: Mass corresponding to [M-I+Aryl] is observed. Br isotope pattern (1:1) must be retained in the product.
-
Failure Mode: If C3-coupling is observed (bis-aryl), lower temperature to 60°C or reduce catalyst loading.
-
Lithium-Halogen Exchange: The Kinetic Race
While Pd-catalysis exploits bond strength, Lithium-halogen exchange exploits the polarizability of the halogen. Iodine is extremely polarizable, making Li/I exchange one of the fastest reactions in organic synthesis, often faster than proton transfer.
The "Knochel" Advantage
Using standard n-BuLi on pyrazoles can be risky due to the acidity of the C5-proton (or N-H if unprotected).
-
C-I Exchange: Occurs rapidly at -78°C.
-
C-Br Exchange: Slower; often requires higher temps (-40°C to 0°C), where competing deprotonation at C5 becomes an issue.
Recommendation: For sensitive substrates, use Turbo Grignard (iPrMgCl·LiCl) .[2] It allows for selective I/Mg exchange at 0°C without touching ester or nitrile functional groups, which n-BuLi would destroy.
Protocol 2: Regioselective Exchange on N-Protected Pyrazole
Targeting the C4 position via Iodine exchange.
Reagents:
-
4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv)
-
i-PrMgCl[2]·LiCl (1.1 equiv, 1.3 M in THF)
-
Electrophile (e.g., DMF or Benzaldehyde)
-
Anhydrous THF
Workflow:
-
Setup: Flame-dry a flask under Argon. Add the iodopyrazole and THF (0.5 M). Cool to 0°C (Ice bath).
-
Exchange: Dropwise addition of i-PrMgCl·LiCl. Stir for 30 minutes at 0°C.
-
Note: Unlike n-BuLi, cryogenic -78°C is not necessary for the Turbo Grignard, but 0°C prevents side reactions.
-
-
Trapping: Add the electrophile (e.g., DMF) dropwise.
-
Quench: Stir for 1 hour, then quench with sat. NH4Cl.
-
Comparison: If using the 4-Bromo analog, this exchange would likely require room temperature or 1-2 hours at 0°C, increasing the risk of C5-magnesiation (deprotonation).
Cost-Benefit & Stability Analysis
| Feature | C-I Pyrazoles | C-Br Pyrazoles | Verdict |
| Reactivity | Excellent (High turnover, mild conditions) | Good (Robust, requires heat) | Iodo for complex/late-stage synthesis. |
| Stability | Moderate (Light sensitive, can discolor) | High (Shelf-stable) | Bromo for bulk storage. |
| Cost | High ( | Low ($) | Bromo for early-stage/large-scale. |
| Atom Economy | Lower (Iodine = 127 g/mol ) | Higher (Bromine = 80 g/mol ) | Bromo for process chemistry. |
Strategic Recommendation: Use Iodo-pyrazoles during the Discovery Phase (Hit-to-Lead) where rapid library generation and mild conditions (compatibility with diverse functional groups) are paramount. Switch to Bromo-pyrazoles during Process Development to reduce costs, provided the forcing conditions (higher temp/catalyst load) do not degrade the molecule.
References
-
Bond Dissociation Energies & Radical Stability. Master Organic Chemistry. (2013). Retrieved from [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Cheng, H. et al. (2014).[3] Chinese Chemical Letters. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Billingsley, K. & Buchwald, S.L. (2007). J. Am. Chem. Soc.[4] Retrieved from [Link]
-
Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes. Despotopoulou, C. et al. (2021).[5] Angew.[5] Chem. Int. Ed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 4-Bromo-5-iodo-1-methyl-1H-pyrazole
Executive Summary & Chemical Profile
This guide defines the operational protocols for the handling and disposal of 4-bromo-5-iodo-1-methyl-1H-pyrazole . As a polyhalogenated nitrogen heterocycle, this compound presents specific challenges regarding thermal decomposition and waste stream segregation.
Unlike standard organic solvents, the presence of both Bromine (Br) and Iodine (I) on the pyrazole ring necessitates strict adherence to Halogenated Waste protocols to prevent damage to catalytic oxidizers in downstream incineration facilities.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 4-Bromo-5-iodo-1-methyl-1H-pyrazole |
| Molecular Formula | C₄H₄BrIN₂ |
| Molecular Weight | ~286.90 g/mol |
| Physical State | Solid (typically off-white to yellow crystalline) |
| Solubility | Low in water; soluble in DCM, DMSO, Methanol |
| Key Hazards | Irritant (Skin/Eye/Resp), Toxic Combustion Products (HBr, HI, NOx) |
Hazard Assessment & Causality
Why specific protocols are required for this compound.
The Halogen Load
Standard laboratory waste is often incinerated. However, this compound contains high mass-percentage halogens.
-
Mechanism: Upon combustion, the iodine and bromine atoms do not burn; they convert to Hydrogen Bromide (HBr) and Hydrogen Iodide (HI).
-
Operational Risk: These acid gases are highly corrosive to standard incinerator flues. If disposed of in "Non-Halogenated" streams, they can bypass necessary scrubbers, leading to equipment failure and regulatory fines (EPA RCRA violations).
Nitrogen Heterocycle Instability
The pyrazole ring is generally stable, but under strong acidic conditions or contact with strong oxidizers, it can degrade.
-
Incompatibility: Do NOT mix with strong oxidizing agents (e.g., concentrated nitric acid, peroxides). The oxidation of the iodide moiety can liberate free Iodine gas (
), which is toxic and corrosive.
Step-by-Step Disposal Protocol
Pre-Disposal Characterization
Before moving the vessel to waste, confirm the state of the material.
-
Scenario A: Pure Solid Waste
-
Action: Do not dissolve. Solid waste is cheaper to transport and safer to handle than liquid waste.
-
Container: Double-bag in high-density polyethylene (HDPE) bags or place in a wide-mouth HDPE jar.
-
Labeling: Must be labeled "Hazardous Waste - Solid, Toxic (Halogenated)."
-
-
Scenario B: Reaction Mixture (Solution)
-
Action: The solvent dictates the waste stream, but the solute (the pyrazole) dictates the classification.
-
Rule: If the solvent is non-halogenated (e.g., Ethyl Acetate) but contains >1% of this compound, the entire mixture must be classified as Halogenated Waste .
-
The "Red Can" Protocol (Halogenated Stream)
Use the following workflow to determine the correct waste stream.
Figure 1: Decision matrix for segregating halogenated pyrazole waste. Note that significant contamination of non-halogenated solvents requires a default to the Halogenated stream.
Labeling & Storage
All waste containers must carry a label detailing the specific constituents.
-
Correct Label Text: "Waste Halogenated Organics. Contains: Dichloromethane (solvent), 4-bromo-5-iodo-1-methyl-1H-pyrazole."
-
Storage: Store in a cool, ventilated satellite accumulation area. Ensure secondary containment (spill tray) is present.
Emergency Procedures: Spills & Exposure
Spill Response Workflow
In the event of a benchtop spill, immediate containment is necessary to prevent tracking of the halogenated solid.
Figure 2: Operational workflow for containing and cleaning spills of halogenated pyrazoles.
Exposure First Aid
-
Inhalation: Move to fresh air immediately. The iodine content can cause respiratory sensitization.
-
Skin Contact: Wash with soap and water for 15 minutes. Iodine compounds can stain and absorb; monitor for irritation.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][2][3]
Regulatory & Compliance Codes
To ensure compliance with US EPA (RCRA) and international standards, use the following codes where applicable.
| Agency | Code | Description |
| EPA (RCRA) | D001 | Ignitable (if in flammable solvent) |
| EPA (RCRA) | None | The solid itself is not P/U listed, but must be characterized as toxic/halogenated. |
| DOT (Transport) | UN 2811 | Toxic solid, organic, n.o.s. (if pure solid) |
| Waste Stream | HAL | Generic lab code for Halogenated Solvents/Organics |
Self-Validation Check: Before sealing the waste container, ask: Does this container have a "Halogenated" sticker? If the answer is no, and the pyrazole is present, the disposal is non-compliant.
References
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. (Used as proxy for pyrazole hazard class data).
-
US EPA. (2024).[4] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
-
BenchChem. (2025).[5] Comparative Guide to the Iodination of Pyrazoles.
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole.
-
American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes.
Sources
Personal protective equipment for handling 4-bromo-5-iodo-1-methyl-1H-pyrazole
Executive Safety Summary
4-bromo-5-iodo-1-methyl-1H-pyrazole is a poly-halogenated heterocyclic intermediate.[1] While specific Safety Data Sheet (SDS) data for this exact regioisomer is often limited to generic class hazards, its structural properties—specifically the presence of heavy halogens (Bromine and Iodine) on a lipophilic pyrazole core—dictate a strict safety protocol.[1]
The Core Risk: The primary physiological risks are severe eye damage (H318) and skin sensitization . The iodine and bromine atoms increase the molecule's lipophilicity, potentially facilitating dermal absorption more readily than non-halogenated analogs.[1] Furthermore, this compound is frequently handled in halogenated solvents (e.g., Dichloromethane), which permeate standard nitrile gloves in seconds, carrying the toxic payload through to the skin.[1]
Operational Directive: Treat this compound as a high-potency irritant and potential sensitizer . All handling must occur within a certified chemical fume hood.
Hazard Analysis & PPE Specifications
The following PPE matrix is designed not just for the solid compound, but for the solutions you will likely generate during synthesis.
PPE Technical Specifications[1][2][3][4]
| Protection Zone | Component | Specification | Scientific Rationale |
| Hand (Primary) | Double Nitrile | Inner: 4 mil Nitrile (Blue/White)Outer: 5-8 mil Nitrile (Purple/Teal) | Breakthrough Redundancy: Single nitrile layers often have microscopic pinholes. A second layer creates a tortuous path, delaying permeation.[1] |
| Hand (Solvent Specific) | Laminate / Silver Shield | Required if handling in DCM or Chloroform . | Standard nitrile degrades in <2 minutes against chlorinated solvents. Laminate films provide >4 hours of protection. |
| Eye / Face | Chemical Goggles | Indirect venting, ANSI Z87.1+ compliant.[1] | Dust Migration: Safety glasses with side shields are insufficient for fine crystalline powders which can migrate around lenses via static attraction. |
| Respiratory | Engineering Control | Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.[1] | Source Capture: The most effective PPE is removing the hazard from the breathing zone entirely. |
| Body | Lab Coat | 100% Cotton or Nomex (Fire Resistant). | Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs. |
PPE Decision Logic
This decision tree guides your PPE selection based on the physical state of the reagent.
Figure 1: PPE Selection Logic based on physical state and carrier solvent compatibility.[1]
Operational Handling Protocols
Phase A: Weighing & Transfer (Solid State)
Risk: Inhalation of dust and static-induced scattering.
-
Static Control: Pyrazoles are often fluffy, electrostatic solids. Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.
-
Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or powder hood.[1]
-
Technique: Do not use a spatula directly from the stock bottle if it is large. Pour a small amount into a secondary container to prevent contaminating the entire stock.
Phase B: Solubilization & Reaction
Risk: Splash and Dermal Absorption.
-
Solvent Choice: If the protocol allows, avoid Dichloromethane (DCM). Use Ethyl Acetate or 2-MeTHF if solubility permits, as these are friendlier to nitrile gloves.[1]
-
Glove Check: Before handling the flask, inflate your gloves to check for pinholes.
-
Syringe Transfer: When adding reagents to the pyrazole solution, use Luer-lock syringes to prevent needle pop-off, which causes high-velocity aerosolization.[1]
Phase C: Spill Response
Risk: Area Contamination.
If a spill occurs, do not simply wipe it up.[1] Follow the logic below to prevent spreading the contamination.
Figure 2: Step-by-step spill containment and cleanup workflow.[1]
Waste Disposal Logistics
Disposal of 4-bromo-5-iodo-1-methyl-1H-pyrazole requires strict adherence to Halogenated Waste protocols.[1] Mixing this with non-halogenated waste can result in costly fines or dangerous incinerator corrosion.
| Waste Stream | Contents | Container Labeling |
| Solid Waste | Contaminated gloves, weighing boats, paper towels, solid compound.[1] | "Hazardous Waste - Solid Debris (Halogenated)" List constituents: Brominated/Iodinated Pyrazole. |
| Liquid Waste A | Mother liquors containing DCM, Chloroform, or Dichloroethane.[1] | "Halogenated Organic Solvents" Do not fill >90% full. |
| Liquid Waste B | Aqueous washes (extraction layers). | "Aqueous Waste - Trace Organics" Check pH before capping. |
Critical Disposal Rule: Do not dispose of this compound down the drain. The heavy halogens (Br, I) make it persistent and potentially toxic to aquatic life (H412).[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves.[2][3] United States Department of Labor. [Link][1][4]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
